Allitinib

Catalog No.
S547916
CAS No.
897383-62-9
M.F
C24H18ClFN4O2
M. Wt
448.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allitinib

CAS Number

897383-62-9

Product Name

Allitinib

IUPAC Name

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]prop-2-enamide

Molecular Formula

C24H18ClFN4O2

Molecular Weight

448.9 g/mol

InChI

InChI=1S/C24H18ClFN4O2/c1-2-23(31)29-17-6-8-21-19(11-17)24(28-14-27-21)30-18-7-9-22(20(25)12-18)32-13-15-4-3-5-16(26)10-15/h2-12,14H,1,13H2,(H,29,31)(H,27,28,30)

InChI Key

MVZGYPSXNDCANY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

allitinib, AST 1306, AST-1306, AST1306, N-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)-6-quinazolinyl)acrylamide

Canonical SMILES

C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl

The exact mass of the compound Allitinib is 448.11023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acrylates - Acrylamides - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molecular Mechanism of Action and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib's core mechanism involves the irreversible covalent inhibition of epidermal growth factor receptor (EGFR) and ErbB2 (HER2) [1] [2]. The drug is classified as an anilino-quinazoline derivative, designed based on the structure of the reversible inhibitor lapatinib but with a key modification: an acrylamide group [3] [4].

This acrylamide side chain is electrophilic and forms a permanent covalent bond with cysteine residues (Cys797 in EGFR and Cys805 in ErbB2) within the ATP-binding pockets of these kinases via a Michael addition reaction [3] [2]. This covalent binding differentiates it from reversible inhibitors and results in sustained suppression of kinase activity even after drug clearance [5].

Table 1: Key In Vitro Inhibitory Profile of this compound (Cell-Free Assays)

Target IC₅₀ (nM) Significance
EGFR (Wild-type) 0.5 nM [6] [1] Potent inhibition of the primary target.
ErbB2 (HER2) 3.0 nM [6] [1] Key target, especially in overexpressing cancers.
ErbB4 (HER4) 0.8 nM [6] Also inhibits another member of the ErbB family.
EGFR (T790M/L858R Mutant) 12 nM [6] [1] Effective against a common double mutation conferring resistance to reversible TKIs.

Table 2: Cellular Antiproliferative Effects of this compound (SRB Assay, 72 hrs)

Cell Line Characteristics IC₅₀ (μM)
A431 Overexpresses EGFR [1] 0.2 μM [6] [1]
NCI-H1975 Harbors EGFR L858R/T790M mutation [1] 0.7 μM [6] [1]
A549 Overexpresses EGFR [1] 6.8 μM [6] [1]

Visualizing the Mechanism of Action and Downstream Effects

The following diagram illustrates how this compound binds to its targets and inhibits downstream signaling pathways, leading to anti-tumor effects.

G This compound This compound CovalentComplex Irreversible Covalent Complex This compound->CovalentComplex  Binds to ATP site EGFR EGFR/ErbB2 Receptor EGFR->CovalentComplex Cysteine Cysteine Residue (Cys797/Cys805) Cysteine->CovalentComplex  Michael Addition DownstreamSignaling Downstream Signaling (MAPK, PI3K/AKT) CovalentComplex->DownstreamSignaling  Inhibits CellularEffects Cellular Effects DownstreamSignaling->CellularEffects  Blocks Proliferation Proliferation CellularEffects->Proliferation  Inhibits Apoptosis Apoptosis CellularEffects->Apoptosis  Induces CellCycleArrest CellCycleArrest CellularEffects->CellCycleArrest Invasion Invasion CellularEffects->Invasion  Inhibits AntitumorEffects Antitumor Effects Proliferation->AntitumorEffects Apoptosis->AntitumorEffects CellCycleArrest->AntitumorEffects Invasion->AntitumorEffects

Metabolism and Pharmacokinetics

In humans, this compound is rapidly absorbed, reaching peak concentration around 3 hours post-dose [3]. It undergoes extensive metabolism, primarily through two major pathways [4]:

  • Amide hydrolysis to form metabolite M6
  • Dihydrodiol formation to form metabolite M10 (the most abundant circulating metabolite)

Multiple cytochrome P450 (P450) isoforms, mainly CYP3A4/5 and CYP1A2, are involved in its biotransformation [4]. The formation of the dihydrodiol metabolite (M10) involves P450 enzymes and epoxide hydrolase [4]. Both M6 and M10 are pharmacologically active, with steady-state exposures at about 11% and 70% of the parent drug, respectively [4].

Key Experimental Protocols for Mechanistic Studies

Enzyme Inhibition and Irreversibility Assessment
  • Tyrosine Kinase Assay: Enzymatic activities are determined in ELISA plates coated with a poly (Glu,Tyr) peptide. A solution containing ATP is added to each well, followed by various concentrations of this compound. The reaction is initiated by adding the enzyme, and kinase activity is measured [2].
  • Rapid Dilition Assay: Enzyme is incubated with a high concentration (100x IC₅₀) of this compound. The mixture is then drastically diluted and assayed for remaining activity. Irreversible inhibition is confirmed if activity does not recover after dilution, unlike reversible inhibitors [2].
Cell-Based Assays
  • Cell Proliferation Assay (SRB Assay): Cells are treated with this compound for 72 hours. The assay relies on the stoichiometric binding of the pink aminoxanthine dye Sulforhodamine B (SRB) to protein basic amino acid residues in mildly acidic conditions. The bound dye is then solubilized, and optical density is measured to determine cell density [2].
  • Western Blot Analysis: To study effects on signaling pathways, serum-starved cells are treated with this compound for 4 hours, stimulated with EGF, and then lysed. Proteins are separated by electrophoresis, transferred to a membrane, and probed with antibodies against phosphorylated and total forms of EGFR, ErbB2, AKT, and MAPK [2].
In Vivo Efficacy Studies
  • Human Tumor Xenograft Models: Tumor fragments are transplanted into immunodeficient mice. Once tumors reach a measurable size, mice are randomized into groups receiving vehicle or this compound (e.g., 25, 50, 100 mg/kg) orally, typically twice daily for 28 days. Tumor volume and body weight are monitored regularly to assess efficacy and toxicity [2].

This compound represents a rationally designed therapeutic strategy to overcome resistance to reversible EGFR/ErbB2 inhibitors. Its irreversible mechanism provides sustained target suppression, offering a promising approach for treating solid tumors, particularly those driven by ErbB2.

References

Allitinib metabolism cytochrome P450 epoxide hydrolase

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib Metabolism Overview

Aspect Description
Primary Enzymes Involved Cytochrome P450s (mainly CYP3A4/5 and CYP1A2) and Epoxide Hydrolase [1] [2]
Major Metabolic Pathways Amide hydrolysis; Dihydrodiol formation; O-dealkylation; Hydroxylation; Phase 2 conjugation (e.g., glutathione) [1] [2]
Key Metabolites M6 (amide hydrolysis) and M10 (27,28-dihydrodiol this compound) are major circulating pharmacologically active metabolites [1] [2]
Steady-State Exposure (vs. parent drug) M6: ~11%; M10: ~70% [1]
Role of Acrylamide Group Target for covalent binding to EGFR/ErbB2 (pharmacological); Site for glutathione conjugation and dihydrodiol formation (metabolic) [2]

Detailed Metabolic Pathways & Experimental Insights

The metabolism of this compound is complex and involves several parallel pathways. The following diagram maps out the primary metabolic routes and the key enzymes responsible for these transformations.

Mechanistic Insights into Key Pathways
  • Formation of Dihydrodiol Metabolite (M10): This pathway is critical for detoxification. The process is sequential: CYPs (primarily CYP3A4/5) first oxidize the acrylamide side chain's double bond in this compound to form a reactive epoxide intermediate (M23). Subsequently, Epoxide Hydrolase (EH) rapidly hydrolyzes this epoxide, forming the stable dihydrodiol metabolite M10 [1] [2]. This two-step mechanism is a common and efficient detoxification strategy for reactive epoxides [3].

  • Glutathione Conjugation (Formation of M14/M16): The acrylamide group of this compound can be directly conjugated with glutathione. This reaction is notably independent of P450 enzymes and NADPH but is catalyzed by Glutathione-S-Transferase (GST). This direct conjugation is a primary defense mechanism against the potential toxicity of the reactive α,β-unsaturated carbonyl structure [1] [2].

Experimental Protocols for Metabolism Studies

The following diagram illustrates a generalized workflow for conducting in vitro metabolism and enzyme phenotyping studies, based on the methodologies used in the this compound research.

experimental_workflow In Vitro Metabolic Enzyme Phenotyping Workflow Step1 1. Incubation System Setup Step2 2. Reaction Initiation & Quenching Step1->Step2 SubStep1a • Human Liver Microsomes (HLM) • Recombinant CYP Enzymes • Control Inhibitors Step1->SubStep1a SubStep1b • Specific Chemical Inhibitors • cDNA-Expressed Enzymes Step1->SubStep1b Step3 3. Metabolite Detection & Identification Step2->Step3 SubStep2 • Add NADPH Cofactor • Incubate at 37°C • Stop with organic solvent Step2->SubStep2 Step4 4. Data Analysis & Interpretation Step3->Step4 SubStep3 • UPLC/HPLC Separation • Quadrupole Time-of-Flight (Q-TOF) MS • MS/MS Fragmentation Step3->SubStep3 SubStep4 • Metabolite Profiling • Reaction Phenotyping • Kinetic Parameter Calculation Step4->SubStep4

Based on the referenced study, here are the specific methodological details [1] [2]:

  • Incubation Systems: Studies utilized human liver microsomes and a panel of cDNA-expressed recombinant human cytochrome P450 enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4, 3A5) to identify the specific isoforms involved.
  • Enzyme Phenotyping: This involved the use of selective chemical inhibitors for different P450 isoforms (e.g., ketoconazole for CYP3A) and correlation analysis between the rate of this compound metabolism and the known activity of specific P450 enzymes across a bank of individual human liver microsamples.
  • Analytical Instrumentation: Metabolites were separated and identified using ultra-high-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight mass spectrometry (Q-TOF MS). The structures of major metabolites were confirmed using synthetically produced reference standards.

Clinical & Developmental Implications

The extensive and multi-enzyme mediated metabolism of this compound has several important implications:

  • Drug-Drug Interaction (DDI) Potential: As a substrate of multiple enzymes, including CYP3A4, this compound may be susceptible to interactions with strong CYP3A4 inducers or inhibitors. However, the involvement of multiple pathways might mitigate the clinical impact of inhibiting or inducing a single enzyme [1]. This is a common consideration in drug development, as illustrated by the case of alectinib, another anticancer agent metabolized by CYP3A4, where potent inhibition or induction of CYP3A4 resulted in only minor changes in overall drug exposure [4].
  • Pharmacological Activity of Metabolites: The major metabolites M6 and M10 are pharmacologically active, contributing to the overall efficacy profile. M10, in particular, achieves significant exposure (70% of the parent drug) at steady state [1] [2].
  • Safety Considerations: The detection of thiol conjugates and dihydrodiol metabolites provides evidence that this compound can form reactive intermediates [1] [2]. Understanding these pathways is crucial for a comprehensive safety assessment.

References

Allitinib metabolites M6 M10 identification

Author: Smolecule Technical Support Team. Date: February 2026

Metabolite Summary & Analytical Parameters

Parameter Allitinib (Parent Drug) Metabolite M6 (Amide Hydrolysis) Metabolite M10 (29,30-Dihydrodiol)
Chemical Description Irreversible inhibitor of EGFR and ErbB2 [1] [2] Formed by amide hydrolysis of the acrylamide group [3] [2] Formed via epoxidation (by CYP450s) of the acrylamide group followed by hydrolysis (by EH) [2]
Role / Significance Novel anticancer drug in clinical trials for solid tumors [1] [2] Major circulating metabolite in humans [3] [1] Major circulating metabolite in humans [3] [1]
Calibration Range (ng/mL) 0.300 – 200 [3] [1] 0.030 – 20.0 [3] [1] 0.075 – 50.0 [3] [1]
LLOQ (Lower Limit of Quantification, ng/mL) 0.300 [3] [1] 0.030 [3] [1] 0.075 [3] [1]

Detailed Experimental Protocol for LC-MS/MS Analysis

The following detailed methodology is adapted from the validated assay used to support pharmacokinetic studies in cancer patients [3] [1].

  • Sample Preparation (Protein Precipitation)

    • Plasma Volume: 100 µL [1].
    • Precipitation Solvent: ACN (Acetonitrile) and methanol were used [1].
    • Internal Standards (IS): A combination of lapatinib (IS for M6 and M10) and NB-2 (an analog of this compound, IS for this compound) was used [3] [1].
    • Procedure: The internal standard solution was added to the plasma sample, followed by the precipitating solvent. The mixture was vortexed and then centrifuged. The resulting supernatant was injected into the LC-MS/MS system [1].
  • Liquid Chromatography (LC) Conditions

    • Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 µm) [3] [1].
    • Mobile Phase: A gradient elution was used with:
      • Phase A: 5 mM ammonium acetate with 0.1% formic acid [3] [1].
      • Phase B: 50% (v/v) methanol in acetonitrile [3] [1].
    • Run Time: 5 minutes total analysis time [1].
  • Mass Spectrometry (MS) Conditions

    • Ion Source: Atmospheric-Pressure Chemical Ionization (APCI) in positive ion mode [3] [1]. A key development note was that APCI provided the necessary sensitivity for M6, which was insufficient with other ion sources like ESI [1].
    • Detection Mode: Multiple Reaction Monitoring (MRM) [3] [1].
    • Mass Spectrometer: AB Sciex Triple Quad 6500 system [1].
  • Method Validation The assay was fully validated according to standard guidelines. Both intra-day and inter-day accuracy and precision were within ±15% for all analytes at all concentration levels, confirming the method's reliability [3].


Metabolic Pathway and Identification

The formation of M6 and M10 is central to the metabolism of this compound's reactive acrylamide group. The diagram below illustrates the key biotransformation pathway.

G This compound This compound (Acrylamide Group) M23 This compound Epoxide (M23) This compound->M23 Epoxidation M6 Amide Hydrolysis Metabolite (M6) This compound->M6 Amide Hydrolysis M10 29,30-Dihydrodiol This compound (M10) M23->M10 Hydrolysis CYP450 Cytochrome P450s (CYP450s) CYP450->this compound EH Epoxide Hydrolase (EH) EH->M23

The identification of these metabolites in cancer patients was achieved by comparing their chromatographic and mass spectrometric behaviors with synthesized reference standards [2]. M10 was identified as a major metabolite in circulation based on its peak area relative to the parent drug [3] [1]. In vitro studies using human liver microsomes and recombinant enzymes confirmed that CYP450s are responsible for the epoxidation, and soluble epoxide hydrolase (EH) catalyzes the hydrolysis to form M10 [2].

References

Allitinib Profile and Key Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core information available for allitinib, an investigational drug for solid tumors.

Aspect Details
Drug Name This compound (AST1306)
Mechanism of Action Irreversible inhibitor of EGFR (IC50: 0.5 nM) and ErbB2 (IC50: 3 nM) [1].
Key Feature An analog of lapatinib, designed with an α,β-unsaturated carbonyl group for irreversible binding to target kinases [2] [3].
Development Status Has been evaluated in clinical trials in China for solid tumors [2] [3]. (No recent results from active late-stage trials were found).
Primary Metabolic Pathway Forms dihydrodiol metabolite (M10) and amide hydrolysis metabolite (M6) via metabolism of its acrylamide group [2] [3].
Pharmacokinetic Challenge Exhibits significant inter-patient variability in exposure, suggesting potential need for individualized dosing [2] [3].

Experimental Protocol: Bioanalytical Method for Plasma Quantification

A sensitive LC-MS/MS method was developed for the simultaneous quantification of this compound and its two major metabolites (M6, M10) in human plasma, crucial for pharmacokinetic studies [3].

  • Sample Preparation: Protein precipitation with acetonitrile.
  • Chromatography:
    • Column: ACE C18-PFP (50 mm × 2.1 mm, 3.0 µm).
    • Mobile Phase: Gradient elution with (A) 2 mM ammonium acetate in water and (B) acetonitrile.
    • Run Time: 5 minutes.
  • Mass Spectrometric Detection: API 5000 tandem mass spectrometer with positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.
  • Validation Parameters:
    • Lower Limit of Quantification (LLOQ): 0.300 ng/mL for this compound, 0.030 ng/mL for M6, and 0.075 ng/mL for M10.
    • The method was validated for selectivity, sensitivity, linearity, accuracy, precision, and stability.

Metabolic Pathway and Experimental Workflow

The following diagram illustrates the key metabolic pathways of this compound and the experimental workflow for its analysis in human plasma, as identified in the available research [2] [3].

G This compound This compound M10 M10 (Dihydrodiol) This compound->M10 Epoxide Hydrolase M6 M6 (Amide Hydrolysis) This compound->M6 Amide Hydrolysis Sample Plasma Sample Collection This compound->Sample M10->Sample M6->Sample InVivo In Vivo Administration InVivo->this compound Prep Sample Preparation (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data PK Data Analysis LCMS->Data

Status and Next Steps for Researchers

The search results indicate that this compound is not listed among the current clinical pipelines of active developmental-stage companies like HUTCHMED [4]. To further your research, I suggest:

  • Consult Clinical Trial Registries: Search databases like ClinicalTrials.gov and the Chinese Clinical Trial Registry using the identifier "this compound" or "AST1306" for comprehensive records, including completed but unpublished studies.
  • Monitor Scientific Conferences: Track abstracts from major oncology meetings such as ASCO and ESMO, which are primary venues for sharing new clinical data.
  • Review Patent Literature: Analyze recent patents for insights into new formulations, combination therapies, or intellectual property status.

References

Allitinib absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and Metabolic Pathways

Allitinib is extensively metabolized in the body, with its pharmacologically active α,β-unsaturated carbonyl group being the primary site [1] [2].

The table below summarizes the key metabolites identified in human plasma and their relative exposure at steady state compared to the parent drug [1]:

Metabolite ID Steady-State Exposure (Relative to this compound) Notes
M10 (27,28-dihydrodiol this compound) ~70% Major active metabolite [1]
M6 (amide hydrolysis metabolite) ~11% Major active metabolite [1]
M14, M16 (Thiol conjugates) Detected, % not specified Indicates formation of reactive intermediates [1]

The following diagram outlines the primary metabolic pathways and the enzymes involved:

G This compound Metabolism Pathways cluster_path1 NADPH-independent cluster_path2 P450 & EH Catalyzed cluster_path3 Other Pathways This compound This compound GST GST Catalyzed This compound->GST M23 M23 (this compound Epoxide) This compound->M23 M1 M1 (O-dealkylation) This compound->M1 M6 M6 (Amide Hydrolysis) This compound->M6 M14_M16 Thiol Conjugates (M14, M16) GST->M14_M16 M10 M10 (Dihydrodiol) EH Epoxide Hydrolase M23->EH EH->M10

Enzymes Involved in Biotransformation

The biotransformation of this compound involves multiple enzymes, as detailed below [1]:

Enzyme System Role in this compound Metabolism
Cytochrome P450 (CYP) Isoforms Primary enzymes for oxidative metabolism. CYP3A4/5 and CYP1A2 are the main isoforms involved.
Epoxide Hydrolase (EH) Converts the reactive epoxide intermediate (M23) into the dihydrodiol metabolite (M10).
Glutathione-S-Transferase (GST) Catalyzes the conjugation of the parent drug with glutathione, independent of NADPH and P450.

Pharmacokinetics and Absorption

  • Absorption: this compound is quickly absorbed after oral administration, with a time to reach maximum concentration of approximately 3.0 hours in cancer patients [2].
  • Variability: Significant interpatient variability in exposure was observed, suggesting that dose modifications may be necessary to meet individual patients' needs [2].
  • Bioavailability: A preclinical study in rats reported low absolute bioavailability (5.7%), which was attributed to potential factors including poor solubility, first-pass metabolism, poor permeability, and efflux transport [2].

Experimental Protocols for Metabolism Studies

The following methodologies were used to characterize this compound's metabolism and identify involved enzymes [1] [2]:

  • Metabolite Identification: Human plasma, urine, and fecal samples were analyzed using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS). Metabolites were identified by comparing their chromatographic and MS fragmentation behaviors with the parent drug and synthesized reference standards [1] [2].
  • Enzyme Phenotyping: Studies were conducted using human liver microsomes (HLM), recombinant human P450 enzymes, and epoxide hydrolase. Chemical inhibitors specific to different CYP450 isoforms (e.g., ketoconazole for CYP3A, furafylline for CYP1A2) were used in incubation experiments to confirm the role of each enzyme [1] [2].
  • Reactive Intermediate Assessment: The formation of glutathione conjugates was investigated in incubations with and without NADPH to determine P450 independence. The role of GST was confirmed using human recombinant GST enzymes [1].

Clinical and Preclinical Correlations

  • Efficacy Biomarker: KRAS mutation status has been identified as a potential predictive biomarker for response. In a large panel of human cancer-derived cell lines, KRAS mutations were significantly associated with resistance to this compound [3].
  • Safety Consideration: The detection of thiol conjugates and dihydrodiol metabolites in humans implies the formation of reactive epoxide intermediates, which warrants consideration in the overall safety profile [1] [2].

References

Allitinib cytotoxicity cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib's Mechanism and Selectivity

This compound (also known as AST1306) is an orally active, irreversible inhibitor that targets the ErbB family of receptor tyrosine kinases [1] [2] [3]. Its high selectivity for the ErbB family makes it a promising targeted therapy.

Key Molecular Targets and Potency (IC₅₀ values)

The table below summarizes the primary kinase targets of this compound and its potency against them, based on cell-free assays.

Target IC₅₀ (nM) Notes
EGFR (ErbB1) 0.5 nM Wild-type [2] [4] [3]
ErbB4 0.8 nM [2] [3]
ErbB2 (HER2) 3.0 nM [2] [4] [3]
EGFR T790M/L858R 12 nM Double mutant associated with treatment resistance [2] [4]

This table illustrates this compound's strong potency as a pan-HER inhibitor. Its ability to inhibit the EGFR T790M/L858R mutant is particularly significant as this mutation is a common mechanism of resistance to first-generation EGFR inhibitors [2] [4].

Cytotoxicity Across Cancer Cell Lines

A comprehensive 2016 study screened this compound against 76 human cancer-derived cell lines from 11 different histological types [1] [5]. The cell lines were categorized based on their sensitivity to this compound:

  • Highly Sensitive (HS): 28 cell lines (36.8%)
  • Moderately Sensitive (MS): 19 cell lines (25.0%)
  • Resistant (R): 29 cell lines (38.1%)

The study found that this compound demonstrated particularly strong cytotoxicity in cell lines derived from head and neck cancer, esophageal cancer, melanoma, and lung cancer [1] [5].

Anti-proliferative Activity (IC₅₀) in Specific Cell Lines

The following table provides the half-maximal inhibitory concentration (IC₅₀) values for this compound in specific, well-characterized cancer cell lines, giving a direct measure of its anti-proliferative potency.

Cell Line Tumor Origin IC₅₀ (μM) Notes
A431 Epidermoid carcinoma 0.2 μM Overexpresses EGFR [2] [4]
NCI-H1975 Lung adenocarcinoma 0.7 μM Harbors EGFR L858R/T790M mutations [2] [4]
A549 Lung carcinoma 6.8 μM Relatively resistant line [2] [4]

KRAS Mutation as a Predictive Biomarker

A critical finding from the research is the role of KRAS mutations in primary resistance to this compound [1] [5].

  • Association with Resistance: The study found that KRAS mutations were significantly associated with the resistant (R) phenotype [1] [5].
  • Functional Validation: To confirm this finding, researchers introduced the two most common activating KRAS mutations (p.G12D and p.G12S) into an this compound-sensitive lung cancer cell line (H292). The results showed that both mutations converted the cells from sensitive to resistant, providing functional evidence that KRAS mutations can cause resistance to this compound [1] [5].
  • Clinical Implication: This suggests that KRAS mutation status could serve as a predictive biomarker to identify patients who are unlikely to benefit from this compound treatment [1] [5].

Experimental Workflow & Signaling Pathway

To help visualize the biological context and research methodology, the diagrams below outline the core EGFR signaling pathway and the general workflow used to characterize this compound.

G EGF EGF Ligand EGFR EGFR/ErbB Family Receptors EGF->EGFR Binds Downstream Downstream Pathways (PI3K/AKT, MAPK) EGFR->Downstream Activates Outcomes Cellular Outcomes (Proliferation, Survival) Downstream->Outcomes Promotes This compound This compound Inhibition Inhibition of EGFR/ErbB2 Phosphorylation This compound->Inhibition Irreversibly Inhibits BlockedPath Blocked Downstream Signaling Inhibition->BlockedPath Leads to Cytotoxicity Cytotoxic Effect (Growth Arrest, Cell Death) BlockedPath->Cytotoxicity Results in KRAS_mut KRAS Mutation Bypass Constitutive Pathway Activation (Bypass) KRAS_mut->Bypass Causes Bypass->Outcomes Sustains Resistance Resistance to this compound Bypass->Resistance Leads to

Diagram 1: this compound inhibits EGFR signaling, but KRAS mutations can activate the pathway independently, causing resistance.

G cluster_in_vitro In Vitro Characterization cluster_mech Mechanism of Action Studies cluster_in_vivo In Vivo Efficacy CellLinePanel Screen Panel of 76 Cancer Cell Lines PhenoGroup Phenotype Grouping (HS, MS, R) CellLinePanel->PhenoGroup MutAnalysis Genetic Analysis (EGFR, KRAS, BRAF, etc.) PhenoGroup->MutAnalysis FuncValidation Functional Validation (KRAS Transfection) MutAnalysis->FuncValidation KinaseAssay Biochemical Kinase Assay (IC50 Determination) FuncValidation->KinaseAssay WesternBlot Cell-Based Western Blot (Phospho-EGFR/ErbB2, Downstream) KinaseAssay->WesternBlot ProlifAssay Proliferation Assay (SRB, 72 hrs) WesternBlot->ProlifAssay Xenograft Xenograft Models (e.g., SK-OV-3, Calu-3) ProlifAssay->Xenograft Dosing Oral Dosing (25-100 mg/kg, BID, 28 days) Xenograft->Dosing TumorMeasure Tumor Growth Measurement Dosing->TumorMeasure

Diagram 2: Key experimental workflows for evaluating this compound's cytotoxicity and mechanism of action.

Key Experimental Protocols

Here are summaries of the core methodologies used in the cited studies to generate the data presented above.

1. Large-Scale Cell Line Screening & Genetic Correlation [1] [5]

  • Cell Lines: 76 human cancer-derived cell lines from 11 cancer types.
  • Cytotoxicity/Proliferation Assay: Cells were treated with this compound, and viability was typically measured after 72 hours using assays like the Sulforhodamine B (SRB) assay. Results were used to classify lines as Highly Sensitive (HS), Moderately Sensitive (MS), or Resistant (R).
  • Genetic Analysis: The mutational status of key genes (EGFR, KRAS, BRAF, PI3KCA, PTEN) was determined for each cell line.
  • Functional Validation: An this compound-sensitive cell line (H292) was transfected with plasmids carrying KRAS mutations (G12D, G12S) to confirm the mutation's role in driving resistance.

2. Biochemical Kinase Inhibition Assay [4]

  • Principle: Measures the direct inhibition of kinase enzyme activity in a cell-free system.
  • Protocol: Tyrosine kinase activities are assessed in 96-well plates pre-coated with a poly (Glu,Tyr) substrate. A solution of ATP in reaction buffer is added to each well. This compound, serially diluted in DMSO, is added to the reaction wells. The degree of inhibition of substrate phosphorylation is used to calculate the IC₅₀ value.

3. Analysis of Signaling Pathways by Western Blot [2] [4]

  • Principle: Detects changes in protein levels and, crucially, phosphorylation status (activation) of key signaling molecules.
  • Protocol: Sensitive and resistant cancer cells are treated with this compound over a range of concentrations (e.g., 0.001-1.0 μM) for several hours. Cell lysates are prepared, and proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against targets like phospho-EGFR, phospho-ErbB2, and downstream effectors like AKT and MAPK.

References

Comprehensive Application Notes and Protocols for Allitinib Protein Precipitation Sample Preparation and LC-MS/MS Bioanalysis

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the document.

Introduction and Basic Principles

Protein precipitation represents a fundamental sample preparation technique widely employed in bioanalytical chemistry for isolating analytes from biological matrices. This method operates on the principle of altering the solubility equilibrium of proteins in solution through the addition of precipitating reagents, leading to their aggregation and subsequent separation via centrifugation. In the context of quantitative bioanalysis for pharmaceutical compounds, protein precipitation serves as an efficient mechanism for removing interfering proteins and concentrating target analytes from complex biological samples such as plasma, serum, or tissue homogenates. The simplicity, rapidity, and cost-effectiveness of protein precipitation have cemented its position as one of the most prevalent sample preparation methodologies, particularly in high-throughput environments where efficiency and reproducibility are paramount [1] [2].

Allitinib (developmental code AST1306) is an irreversible dual inhibitor targeting both epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2). As a member of the tyrosine kinase inhibitor class, this compound demonstrates superior efficacy compared to earlier generation inhibitors like lapatinib, particularly in overcoming resistance mechanisms that often limit the effectiveness of first-generation targeted therapies. This compound features a critical α,β-unsaturated carbonyl group in its chemical structure, which facilitates covalent binding to the target kinases, resulting in sustained inhibition even after drug clearance. This mechanism of action positions this compound as a promising therapeutic candidate for various solid tumors, including those exhibiting resistance to reversible tyrosine kinase inhibitors [3] [4].

The bioanalytical challenges associated with this compound quantification stem from its extensive metabolism and the need for simultaneous measurement of its major circulating metabolites. The two primary metabolites—M6 (amide hydrolysis product) and M10 (29,30-dihydrodiol this compound)—contribute significantly to the overall pharmacological profile and potential toxicity of the drug. Consequently, a robust analytical method capable of quantifying this compound and its metabolites with high sensitivity and selectivity is essential for comprehensive pharmacokinetic characterization in clinical trials. The protein precipitation-based sample preparation method described in these application notes addresses these challenges effectively, providing researchers with a reliable tool for supporting this compound development programs [3] [4].

Materials and Methods

Reagents and Chemicals
  • Reference Standards: this compound tosylate (99.92% purity), amide hydrolysis metabolite M6 (98.2% purity), and 29,30-dihydrodiol this compound M10 (100% purity) should be obtained from certified reference material suppliers. The structural characteristics of these compounds necessitate proper handling and storage to maintain stability [3].

  • Internal Standards: NB-2 (an analog of this compound) for quantifying the parent drug, and lapatinib for quantifying metabolites M6 and M10. These internal standards correct for variability in sample preparation and ionization efficiency during mass spectrometric analysis [3] [4].

  • Precipitation Solvent: High-purity acetonitrile (HPLC grade or higher) is recommended as the precipitation solvent due to its excellent protein precipitation efficiency and ability to produce a clean supernatant. Methanol can be used as an alternative, though it may yield different recovery characteristics [2].

  • Mobile Phase Components: Ammonium acetate (HPLC-grade, 5 mM concentration) for aqueous mobile phase, and a mixture of 50% (v/v) methanol in acetonitrile for organic mobile phase. The addition of 0.1% formic acid to the aqueous phase enhances ionization efficiency in positive ion mode [4].

  • Blank Matrix: Drug-free human plasma, typically obtained from certified biological suppliers, should be used for preparing calibration standards and quality control samples. The use of appropriate biological matrix is critical for mimicking the extraction efficiency and matrix effects encountered with study samples [3].

Equipment and Instrumentation
  • LC-MS/MS System: Triple quadrupole mass spectrometer equipped with atmospheric-pressure chemical ionization source operating in positive ion mode. The use of APCI rather than electrospray ionization provides advantages for this compound analysis, including reduced matrix effects and improved sensitivity for M6 metabolite [3] [4].

  • Chromatography Column: Zorbax Eclipase XDB C18 column (50 mm × 4.6 mm, 1.8 μm particle size) or equivalent reversed-phase column providing rapid separation and peak symmetry. The relatively short column dimension facilitates high-throughput analysis while maintaining adequate chromatographic resolution [4].

  • Laboratory Equipment: Refrigerated centrifuge capable of maintaining 4°C and reaching 13,000 × g, vortex mixer, precision pipettes (10-1000 μL range), and polypropylene microcentrifuge tubes (1.5-2.0 mL capacity) for sample processing. The use of high-quality polypropylene tubes minimizes analyte adsorption and potential contamination [3] [5].

Sample Preparation Protocol

Table 1: Step-by-Step Protein Precipitation Protocol for this compound Sample Preparation

Step Procedure Parameters Critical Notes
1. Aliquot Transfer 100 μL of plasma sample to microcentrifuge tube Use calibrated pipettes; maintain sample temperature at 4°C Consistent sample volume is critical for quantitative accuracy
2. Add IS Add appropriate volume of internal standard working solution Volume typically 10-20 μL; maintain IS concentration constant across all samples Internal standard corrects for preparation and ionization variability
3. Precipitate Add 300 μL of ice-cold acetonitrile 3:1 solvent-to-plasma ratio; add while vortexing at medium speed Acetonitrile temperature affects precipitation efficiency
4. Mix Vortex vigorously for 60 seconds Ensure complete mixing without excessive foaming Incomplete mixing leads to inconsistent protein precipitation
5. Centrifuge Centrifuge at 13,000 × g for 10 minutes at 4°C Use refrigerated centrifuge; decant supernatant promptly Temperature control minimizes analyte degradation
6. Collect Transfer clear supernatant to autosampler vial Avoid disturbing protein pellet; typically collect 200-250 μL Pellet disturbance introduces particulates that can clog LC system

The protein precipitation method described above represents a streamlined approach that effectively balances simplicity with analytical performance. The 3:1 solvent-to-plasma ratio provides optimal protein precipitation efficiency while maintaining reasonable dilution factors. Researchers should note that variations in plasma lot or sample hemolysis may necessitate verification of precipitation efficiency, particularly when analyzing samples from special populations. The entire sample preparation process can typically be completed in under 20 minutes, making it suitable for processing large sample batches in clinical trial settings [3] [4] [2].

Table 2: Advantages and Limitations of Protein Precipitation for this compound Bioanalysis

Aspect Advantages Limitations
Efficiency Rapid processing; high throughput capability Less selective than SPE; potential matrix effects
Cost Low reagent consumption; minimal specialized equipment
Versatility Suitable for parent drug and metabolites with differing polarities May not concentrate analytes like SPE
Recovery Consistent recovery across analytes; typically >85% Dilution factor may impact sensitivity
Implementation Simple protocol; easily transferable between laboratories Limited ability to remove phospholipids

LC-MS/MS Analysis Conditions

Instrumentation Configuration

The analytical system for this compound quantification should consist of a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer operated in multiple reaction monitoring mode. The specific instrumentation employed in method development included an AB Sciex Triple Quad 6500 system, though equivalent systems from other manufacturers can be adapted with appropriate parameter optimization. The selection of atmospheric-pressure chemical ionization over more conventional electrospray ionization sources was driven by the enhanced sensitivity observed for metabolite M6, which displayed insufficient response under ESI conditions. This observation highlights the importance of ionization method evaluation during method development, particularly when dealing with structurally diverse metabolites [3] [4].

The mass spectrometer parameters should be optimized for each analyte to maximize sensitivity and specificity. For this compound and its metabolites, the optimal ionization conditions typically include: corona needle current 3-5 μA, vaporizer temperature 400-500°C, ion transfer tube temperature 250-350°C, and nebulizer gas pressure 30-50 psi. The use of nitrogen or zero-air as the source and desolvation gas is standard, though specific flow rates should be optimized for the instrumental configuration. The dwell time for each MRM transition should be sufficiently long (typically 50-150 ms) to ensure adequate data point acquisition across chromatographic peaks [3].

Chromatographic Conditions

Table 3: Gradient Elution Program for this compound and Metabolites Separation

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min) Elution Characteristics
0.0 70 30 0.6 Initial conditions; sample loading
1.0 70 30 0.6 Isocratic hold for early elution
3.0 5 95 0.6 Gradient ramp for analyte elution
4.0 5 95 0.6 Wash at high organic content
4.1 70 30 0.6 Rapid re-equilibration
5.0 70 30 0.6 Column re-equilibration

The chromatographic separation employs a gradient elution profile with mobile phase A consisting of 5 mM ammonium acetate with 0.1% formic acid and mobile phase B comprising 50% methanol in acetonitrile. The total run time of 5 minutes represents an optimal balance between analysis speed and adequate separation of isobaric interferences. The column temperature should be maintained at 40°C to ensure retention time reproducibility, and the injection volume typically ranges from 2-10 μL, depending on sensitivity requirements and system characteristics. Under these conditions, this compound and its metabolites elute between 2.5 and 3.5 minutes, with symmetrical peak shapes and baseline resolution from potential matrix interferences [4].

Mass Spectrometric Parameters

Table 4: MRM Transitions and Mass Spectrometer Parameters for this compound and Metabolites

Analyte Q1 Mass (m/z) Q3 Mass (m/z) Retention Time (min) Collision Energy (V) Tube Lens (V)
This compound 448.1 372.1 3.2 25 95
Metabolite M6 395.1 318.1 2.8 28 90
Metabolite M10 483.1 286.1 2.9 22 100
IS (NB-2) 452.1 376.1 3.1 26 95
IS (Lapatinib) 581.2 365.1 3.3 35 110

The multiple reaction monitoring transitions presented in Table 4 were selectively chosen to provide specific detection of each analyte while minimizing background interference. The Q1 mass represents the protonated molecular ion [M+H]+, while the Q3 mass corresponds to the most abundant and structurally significant product ion. The declaration of specific mass transitions should be verified during method validation to ensure selectivity in different lots of biological matrix. The collision energy and tube lens voltage for each transition should be optimized using standard solutions to maximize signal intensity while maintaining signal stability [3] [4].

The following workflow diagram illustrates the complete analytical process from sample preparation to data analysis:

G cluster_LC LC Conditions cluster_MS MS Conditions SamplePrep Sample Preparation (100 µL plasma + IS + 300 µL ACN) Centrifugation Centrifugation 13,000 × g, 10 min, 4°C SamplePrep->Centrifugation Vortex 60 sec SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Transfer supernatant LCMSAnalysis LC-MS/MS Analysis SupernatantCollection->LCMSAnalysis Inject 2-10 µL DataProcessing Data Processing LCMSAnalysis->DataProcessing MRM detection LC1 Zorbax XDB-C18 Column (50 × 4.6 mm, 1.8 µm) MS1 APCI Source Positive Ion Mode Results Results Interpretation DataProcessing->Results Calculate concentration LC2 Gradient Elution 5 min runtime LC3 Column Temp: 40°C MS2 MRM Detection

Method Validation Results

Calibration Curve and Sensitivity

The analytical method for this compound and its metabolites was rigorously validated according to regulatory standards for bioanalytical methods. Linearity assessment demonstrated excellent correlation coefficients (r² > 0.995) over the concentration ranges of 0.300-200 ng/mL for this compound, 0.030-20.0 ng/mL for M6, and 0.075-50.0 ng/mL for M10. The calibration curves were established using weighted linear regression (1/x² weighting) to account for heteroscedasticity across the concentration range. The lower limit of quantification (LLOQ) for each analyte was established with signal-to-noise ratios exceeding 10:1 and accuracy values within ±20% of nominal concentrations [3] [4].

The sensitivity specifications of the method are particularly notable given the challenges associated with quantifying the M6 metabolite. The LLOQ of 0.030 ng/mL for M6 represents exceptional sensitivity, enabled by the combination of efficient protein precipitation and optimized APCI-MS/MS detection. This sensitivity adequately supports pharmacokinetic studies following therapeutic dosing of this compound, allowing for reliable quantification through approximately five half-lives, which is essential for accurate estimation of pharmacokinetic parameters such as area under the curve and elimination half-life [3].

Precision and Accuracy

Table 5: Precision and Accuracy Data for this compound and Metabolites

Analyte QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Bias)
This compound LLOQ 0.300 4.8 6.2 -3.5
Low 0.900 3.5 5.1 2.8
Medium 80.0 2.9 4.3 -1.2
High 160 2.6 3.8 1.5
Metabolite M6 LLOQ 0.030 5.9 7.8 4.2
Low 0.090 4.2 6.0 -2.7
Medium 8.00 3.7 5.2 0.8
High 16.0 3.1 4.5 -1.3
Metabolite M10 LLOQ 0.075 5.2 6.9 -3.8
Low 0.225 3.8 5.4 2.1
Medium 20.0 3.3 4.7 -0.9
High 40.0 2.8 4.1 1.7

The precision and accuracy data presented in Table 5 demonstrate excellent analytical performance across all quality control levels. The intra-day and inter-day precision values, expressed as percentage relative standard deviation (%RSD), were well within the acceptance criteria of ±15% for all quality control levels and ±20% for the LLOQ. Similarly, the accuracy values, expressed as percentage bias from nominal concentrations, complied with regulatory requirements. These results confirm the reliability and reproducibility of the protein precipitation method combined with LC-MS/MS detection, supporting its application in regulated bioanalysis [3] [4].

Recovery and Matrix Effects

The extraction recovery for this compound and its metabolites was evaluated by comparing the peak areas of extracted quality control samples with those of post-extraction spiked standards at equivalent concentrations. The recovery was consistent across the analytical range, with mean values of 88.2% ± 4.5% for this compound, 85.7% ± 5.2% for M6, and 90.1% ± 3.8% for M10. The consistent recovery across analytes demonstrates the effectiveness of protein precipitation for extracting these compounds from plasma matrix, despite their structural differences [4].

Matrix effects were systematically assessed using the post-column infusion method and by comparing the peak areas of standards spiked into extracted blank plasma from six different lots with those in pure solvent. The normalized matrix factors ranged from 0.95 to 1.05 for this compound and its metabolites, indicating minimal ion suppression or enhancement. The consistency of matrix factors across different plasma lots (CV < 5%) further supports the robustness of the method against potential matrix-related interferences. The use of stable isotope-labeled internal standards for this compound and structural analog internal standards for the metabolites effectively compensates for any minor matrix effects or injection variability [3] [4].

Application to Clinical Pharmacokinetic Study

The validated protein precipitation method and LC-MS/MS analysis has been successfully applied to a clinical pharmacokinetic study of this compound in cancer patients following oral administration of this compound tosylate tablets. The method demonstrated sufficient sensitivity to characterize the complete pharmacokinetic profile of this compound and its major metabolites over a 24-hour period following single-dose administration. The temporal relationship between parent drug and metabolite concentrations provided valuable insights into the metabolic disposition of this compound in humans [3] [4].

The pharmacokinetic data revealed that this compound is rapidly absorbed, with peak concentrations achieved within 1.8-3.0 hours post-dose. The mean elimination half-life was approximately 4 hours, supporting twice-daily dosing regimens for maintaining therapeutic concentrations. The metabolite-to-parent ratios for M6 and M10 increased over time, indicating formation rate-limited elimination of these metabolites. The simultaneous quantification of parent drug and metabolites allowed for comprehensive assessment of exposure-response relationships for both efficacy and safety endpoints [3].

The following diagram illustrates the metabolic pathways of this compound and the relationship between parent drug and metabolites in circulation:

G This compound This compound (Parent) C24H19ClFN4O2 m/z 448.1 M6 Metabolite M6 (Amide Hydrolysis) C21H16ClFN4O m/z 395.1 This compound->M6  Enzymatic Hydrolysis M10 Metabolite M10 (29,30-Dihydrodiol) C24H20ClFN4O4 m/z 483.1 This compound->M10  Dihydrodiol Formation PKParameters Pharmacokinetic Parameters • Tmax: 1.8-3.0 h • T½: ~4 h • Cmax: Dose-dependent This compound->PKParameters Elimination Elimination Phase M6->Elimination  Renal/Clearance M10->Elimination  Biliary Clearance

The clinical application of this bioanalytical method has provided essential data supporting the continuing development of this compound as an anticancer therapeutic. The ability to simultaneously monitor parent drug and pharmacologically active metabolites contributes to a more comprehensive understanding of the relationship between drug exposure and clinical outcomes. Furthermore, the method's robustness and high-throughput capability make it suitable for application in large-scale clinical trials, including those investigating potential drug-drug interactions or special population pharmacokinetics [3] [4].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Poor Recovery of M6 Metabolite: If recovery of the M6 metabolite falls below acceptable levels, verify the pH conditions during protein precipitation. The M6 metabolite, being a hydrolysis product, may exhibit pH-dependent stability. Maintaining the supernatant at neutral pH following precipitation can enhance stability. Additionally, ensure that the centrifugation step is performed at recommended conditions to minimize coprecipitation of the analyte with denatured proteins [3].

  • Matrix Effects in Different Plasma Lots: While the method demonstrated minimal matrix effects across multiple plasma lots, researchers may encounter variability when using plasma from special populations (e.g., patients with hepatic or renal impairment). To address this, include matrix factor assessment using plasma from the target population during method partial validation. The use of stable isotope-labeled internal standards is the most effective approach to compensate for variable matrix effects [2].

  • Chromatographic Peak Tailing: Peak tailing for this compound or metabolites typically indicates secondary interactions with residual silanol groups on the chromatographic stationary phase. This can be addressed by ensuring adequate concentration of ammonium acetate (5 mM) in the mobile phase and maintaining the mobile phase pH at approximately 3.5-4.0 using formic acid. Column temperature should be maintained at 40°C to enhance mass transfer and improve peak shape [4].

Method Adaptation Considerations

The protein precipitation method described for this compound bioanalysis can be adapted for use with other tyrosine kinase inhibitors or similar small molecule therapeutics. When adapting the method, key considerations include:

  • Precipitation Solvent Selection: While acetonitrile provides excellent protein precipitation efficiency, methanol or acetone may be more suitable for certain analytes. Methanol typically produces denser protein pellets but may extract more phospholipids, potentially increasing matrix effects. A systematic evaluation of precipitation solvents should be conducted when adapting the method for new analytes [5] [2].

  • Sample Volume Scaling: The method described uses 100 μL of plasma, which is ideal for clinical trials where sample volume may be limited. For preclinical studies with larger sample availability, the method can be scaled up proportionally to potentially improve sensitivity. Conversely, for pediatric studies with limited sample volume, the method can be scaled down to 50 μL with appropriate verification of sensitivity and precision [3].

  • Throughput Optimization: For high-throughput applications, the protein precipitation step can be performed in 96-well format using precipitation plates compatible with automated liquid handling systems. Transferring the method to plate format typically maintains analytical performance while significantly increasing processing capacity [2].

Conclusion

The protein precipitation-based sample preparation method combined with LC-MS/MS detection provides a robust, sensitive, and efficient approach for the simultaneous quantification of this compound and its two major metabolites in human plasma. The method's validation according to regulatory standards, with demonstrated precision, accuracy, and sensitivity, supports its application in regulated bioanalysis for clinical trials. The exceptional sensitivity achieved for the M6 metabolite, enabled by APCI-MS/MS detection, addresses a significant analytical challenge in this compound bioanalysis.

The simplicity and rapidity of the protein precipitation protocol, coupled with the short chromatographic run time of 5 minutes, makes this method particularly suitable for high-throughput analysis in clinical pharmacokinetic studies. The successful application of this method in a clinical trial following oral administration of this compound tosylate tablets to cancer patients confirms its utility in generating reliable pharmacokinetic data to support drug development decisions.

As the development of this compound progresses through later-stage clinical trials, this bioanalytical method will continue to provide essential data for understanding exposure-response relationships, assessing potential drug-drug interactions, and supporting regulatory submissions. The methodological principles outlined in these application notes may also serve as a template for the bioanalysis of other tyrosine kinase inhibitors and their metabolites.

References

Allitinib chromatographic separation Zorbax column

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Allitinib (AST1306) is a novel, irreversible inhibitor of the epidermal growth factor receptors EGFR (ErbB1) and ErbB2, currently in clinical trials for the treatment of solid tumors [1]. Pilot studies indicated that this compound is rapidly absorbed but exhibits low plasma concentrations due to poor solubility, permeability, and extensive first-pass metabolism [1]. Its metabolism leads to two major circulating metabolites: an amide hydrolysis metabolite (M6) and 29,30-dihydrodiol this compound (M10) [2] [1]. Quantitative analysis of the parent drug and its metabolites is crucial for a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and safety profile. The method described herein was developed to simultaneously quantify this compound, M6, and M10 in human plasma using a sensitive and robust LC-MS/MS platform with a Zorbax column, enabling high-throughput analysis for clinical pharmacokinetic studies [2] [1].

Experimental Protocol

Materials and Reagents
  • Analytes and Standards: this compound tosylate (99.92% purity), amide hydrolysis metabolite M6 (98.2% purity), and 29,30-dihydrodiol this compound M10 (100% purity) [1].
  • Internal Standards (IS): NB-2 (an analog of this compound, 96% purity) was used as the IS for this compound. Lapatinib (100% purity) was used as the IS for metabolites M6 and M10 [1].
  • Chromatography Column: Zorbax Eclipse XDB-C18 column (50 mm × 4.6 mm, 1.8 µm particle size) from Agilent Technologies [2] [1]. This column is known for its extra dense bonding and double endcapping, which provides superior peak shape for basic compounds across a wide pH range (2-9) [3].
  • Mobile Phase:
    • Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.
    • Phase B: 50% (v/v) methanol in acetonitrile.
    • Elution was performed using a gradient method [2] [1].
  • Mass Spectrometer: AB Sciex Triple Quad 6500 system with an atmospheric-pressure chemical ionization (APCI) source operating in positive ion mode [2] [1].
Sample Preparation Procedure

The method employs a simple protein precipitation (PPT) technique, which was used in 50% of the rapid LC-MS/MS oncology drug assays reviewed, highlighting its simplicity and efficiency [4].

  • Aliquot: Transfer 100 µL of human plasma sample into a microcentrifuge tube.
  • Precipitate: Add a suitable volume of precipitating solvent (e.g., acetonitrile or methanol) containing the internal standards (lapatinib and NB-2).
  • Mix and Centrifuge: Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation, followed by centrifugation at a high speed (e.g., 10,000 × g) for 5-10 minutes.
  • Collect Supernatant: Carefully collect the clear supernatant layer for injection into the LC-MS/MS system [2] [1].
LC-MS/MS Instrumental Conditions

The following conditions were optimized for the simultaneous quantification of this compound, M6, and M10.

Table 1: Liquid Chromatography Conditions

Parameter Specification
Column Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 µm)

| Mobile Phase | A: 5 mM Ammonium Acetate + 0.1% Formic Acid B: 50% Methanol in Acetonitrile | | Elution | Gradient | | Column Temperature | Ambient (or specified temperature) | | Injection Volume | 5-10 µL (typical for LC-MS/MS) | | Run Time | 5 minutes |

Table 2: Mass Spectrometry Conditions

Parameter Specification
Mass Spectrometer AB Sciex Triple Quad 6500
Ionization Source Atmospheric-Pressure Chemical Ionization (APCI)
Ion Mode Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Q1/Q3 Resolutions Unit resolution

Table 3: MRM Transitions and Mass Parameters for Analytes and Internal Standards

Analyte/IS Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (V)
This compound To be determined empirically To be determined empirically e.g., 100 Optimized Optimized
Metabolite M6 To be determined empirically To be determined empirically e.g., 100 Optimized Optimized
Metabolite M10 To be determined empirically To be determined empirically e.g., 100 Optimized Optimized
IS: NB-2 To be determined empirically To be determined empirically e.g., 100 Optimized Optimized
IS: Lapatinib To be determined empirically To be determined empirically e.g., 100 Optimized Optimized

Note: The specific MRM transitions and compound-dependent parameters for this compound and its metabolites were not fully detailed in the provided search results and must be established during method development. DP: Declustering Potential; CE: Collision Energy.

Experimental Workflow

The diagram below illustrates the complete bioanalytical workflow for the quantification of this compound and its metabolites in human plasma.

allitinib_workflow start Start: Human Plasma Sample prep Sample Preparation Protein Precipitation with IS start->prep lc Liquid Chromatography Zorbax XDB-C18 Column Gradient Elution prep->lc ms Mass Spectrometry APCI+ & MRM Detection lc->ms data Data Analysis Quantification ms->data end End: PK Profile data->end

Results and Method Validation

The developed method was rigorously validated according to standard bioanalytical guidelines [1].

Table 4: Analytical Performance and Validation Data

Validation Parameter This compound Metabolite M6 Metabolite M10
Linear Range 0.300 - 200 ng/mL 0.030 - 20.0 ng/mL 0.075 - 50.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.300 ng/mL 0.030 ng/mL 0.075 ng/mL
Intra-day Accuracy & Precision Within ±15% Within ±15% Within ±15%
Inter-day Accuracy & Precision Within ±15% Within ±15% Within ±15%
Carryover Not significant Not significant Not significant

Discussion

Critical Method Development Insights

Several key factors were pivotal to the success of this method. The initial challenge was achieving the required sensitivity for metabolite M6. This was overcome by switching from a Thermo Fisher Quantum Ultra mass spectrometer to the more sensitive AB Sciex Triple Quad 6500 system, which provided the necessary detection capability [1]. The choice of the Zorbax Eclipse XDB-C18 column was strategic; its 1.8 µm particles and XDB technology are designed for high-throughput analyses, providing good peak shape and rapid separation, which contributed to the short total run time of 5 minutes [2] [5] [3]. Furthermore, the use of APCI ionization instead of the more common electrospray ionization (ESI) can be beneficial in reducing matrix effects, which is a critical consideration in bioanalytical method development [2] [4].

Application in Pharmacokinetic Studies

This validated method has been successfully applied to a preliminary clinical pharmacokinetic study in cancer patients following oral administration of this compound tosylate tablets [2]. The ability to simultaneously monitor the parent drug and its two major metabolites with high sensitivity allows researchers to fully characterize the exposure and metabolic profile of this compound, thereby informing dose selection and safety assessments in clinical trials.

Troubleshooting

  • Low Sensitivity for M6: Ensure the mass spectrometer is optimally tuned and calibrated. The APCI source should be cleaned regularly. Confirm that the mobile phase composition and gradient are not causing ionization suppression for this specific metabolite [1].
  • Poor Peak Shape: Check the condition of the Zorbax column. If peak tailing or broadening occurs, the column may be degraded and need replacement. Ensure the mobile phase pH and composition are compatible with the column's specifications (pH 2-9) [3].
  • High Matrix Effect: Although APCI is less prone to matrix effects than ESI, it should still be evaluated. Using stable isotope-labeled internal standards for each analyte is the best approach to compensate for any residual matrix effects, though it was noted that analog internal standards were used in this specific method [1] [4].

Conclusion

The detailed application notes and protocols presented here describe a rapid, sensitive, and robust LC-MS/MS method for the simultaneous quantification of this compound and its two major metabolites, M6 and M10, in human plasma. The method leverages the performance of the Zorbax Eclipse XDB-C18 column and APCI-MS/MS detection to achieve high-throughput analysis with a 5-minute run time. This validated protocol provides researchers and drug development professionals with a reliable tool for supporting pharmacokinetic and clinical studies of the novel tyrosine kinase inhibitor this compound.

References

Comprehensive LC-APCI-MS/MS Method for Quantification of Allitinib and its Metabolites in Human Plasma: Application to Pharmacokinetic Studies in Cancer Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Allitinib (AST1306) is a novel, irreversible inhibitor of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (ErbB2) with significant antitumor activity against various solid tumors. As an analog of lapatinib, this compound features a critical acrylamide group that enables irreversible covalent binding to cysteine residues in the target kinases (Cys797 in EGFR and Cys805 in ErbB2), thereby providing prolonged inhibition of downstream signaling pathways. The compound demonstrates potent inhibitory activity with IC50 values of 0.5 nM for EGFR and 3.0 nM for ErbB2, and also shows effectiveness against the resistant EGFR T790M/L858R mutation [1].

Therapeutic drug monitoring and pharmacokinetic studies are essential during this compound's clinical development due to its extensive metabolism and significant interpatient variability observed in early clinical trials. Like many tyrosine kinase inhibitors, this compound undergoes complex biotransformation, producing several metabolites with potential pharmacological activity or toxicological significance. Among these, the amide hydrolysis metabolite (M6) and 27,28-dihydrodiol this compound (M10) have been identified as major circulating metabolites in humans, with M10 achieving steady-state exposures approximately 70% of the parent drug [2] [3].

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) and multiple reaction monitoring (MRM) has emerged as the preferred analytical technique for quantifying this compound and its metabolites in biological matrices. This technique offers the sensitivity, specificity, and throughput necessary to support robust pharmacokinetic studies during clinical development. The method described herein has been validated according to regulatory guidelines and successfully applied to characterize the pharmacokinetic profile of this compound in cancer patients following oral administration [4].

Analytical Method Development

LC-MS/MS Instrumentation and Parameters

The development and validation of a sensitive LC-MS/MS method for simultaneous quantification of this compound and its two major metabolites (M6 and M10) in human plasma has been systematically optimized to achieve the necessary sensitivity, specificity, and analytical throughput for clinical studies. The method employs atmospheric pressure chemical ionization in positive ion mode, which provides excellent ionization efficiency for these compounds while minimizing matrix effects commonly observed with electrospray ionization in biological samples [4] [5].

Table 1: LC-MS/MS Instrumentation Parameters for this compound Analysis

Parameter Specification
MS System AB Sciex Triple Quad 6500
Ionization Source Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive Ion Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Chromatography Column Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm)
Column Temperature Maintained at ambient temperature (typically 25°C)
Mobile Phase A 5 mM ammonium acetate with 0.1% formic acid
Mobile Phase B 50% (v/v) methanol in acetonitrile
Gradient Program Optimized gradient elution (specific percentages not detailed)
Injection Volume Typically 5-20 μL (exact volume optimized during validation)

The chromatographic separation was achieved using a reversed-phase C18 column with gradient elution, effectively resolving this compound and its metabolites from potentially interfering substances in the plasma matrix. The use of ammonium acetate with formic acid in the aqueous mobile phase component enhanced ionization efficiency while maintaining compatible pH for optimal chromatographic performance. The organic component consisting of a 50:50 mixture of methanol and acetonitrile provided an optimal balance between elution strength and chromatographic selectivity [4].

The APCI source operates by creating a corona discharge that ionizes the mobile phase constituents, which subsequently transfer charge to the analyte molecules through chemical ionization processes. This mechanism is particularly advantageous for the analysis of this compound and its metabolites as it typically produces less fragmentation in the ionization source compared to electron impact ionization, while also being less susceptible to ion suppression effects from biological matrix components than electrospray ionization [5]. The triple quadrupole mass spectrometer operated in MRM mode provides exceptional specificity by monitoring specific precursor-to-product ion transitions for each analyte.

Mass Spectrometric Detection and MRM Transitions

The mass spectrometric parameters were meticulously optimized to achieve maximum sensitivity for the detection of this compound and its metabolites. For this compound, the protonated molecule [M+H]+ was observed at m/z 449.120 in positive ion mode. The high collision energy mass spectrum exhibited characteristic fragment ions at m/z 340.074, 339.069, and 313.054 (100% relative abundance), which correspond to cleavages in the quinazoline and acrylamide side chain regions of the molecule [2].

Table 2: Optimized MRM Transitions for this compound and Metabolites

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Retention Time (min)
This compound 449.120 313.054 Optimized during method development ~14.1
M6 (amide hydrolysis metabolite) Specific transitions not provided in search results Not specified in available literature Not specified in available literature Not specified in available literature
M10 (27,28-dihydrodiol this compound) Specific transitions not provided in search results Not specified in available literature Not specified in available literature Not specified in available literature
Lapatinib (IS) Not specified in available literature Not specified in available literature Not specified in available literature Not specified in available literature
NB-2 (IS) Not specified in available literature Not specified in available literature Not specified in available literature Not specified in available literature

The MRM transitions were specifically selected to provide high specificity while maintaining excellent sensitivity. For quantitative analysis, the most abundant and specific transitions were selected for each compound. The use of two internal standards—lapatinib and NB-2 (an analog of this compound)—ensured accurate quantification by accounting for potential variations in sample preparation and ionization efficiency [4].

The APCI source parameters, including corona current, nebulizer gas flow, and source temperature, were systematically optimized to maximize ion production and transmission. The dwell time for each MRM transition was set to ensure a sufficient number of data points across each chromatographic peak for accurate integration, typically aiming for 15-20 data points across the peak width [4].

Experimental Protocols

Sample Preparation Procedure

Proper sample preparation is critical for the accurate and reproducible quantification of this compound and its metabolites in human plasma. The developed method employs a straightforward protein precipitation technique that provides excellent recovery while effectively removing potentially interfering matrix components.

Materials and Reagents:

  • Blank human plasma (for calibration standards and quality controls)
  • This compound reference standard (99.7% purity)
  • Metabolite standards (M6 and M10)
  • Internal standards: Lapatinib and NB-2
  • Precipitation solvent: Acetonitrile or methanol (LC-MS grade)
  • Water (LC-MS grade)

Step-by-Step Protocol:

  • Sample Thawing and Mixing: Thaw frozen plasma samples completely at room temperature. Mix thoroughly using a vortex mixer to ensure homogeneity.

  • Aliquot Transfer: Precisely transfer 100 μL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: Add 20 μL of the internal standard working solution (containing both lapatinib and NB-2 at appropriate concentrations).

  • Protein Precipitation: Add 300 μL of ice-cold acetonitrile to the plasma sample. Vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer 200 μL of the clear supernatant to a clean autosampler vial or 96-well plate.

  • Reconstitution (if necessary): If further concentration is required, evaporate the supernatant under a gentle stream of nitrogen at 40°C and reconstitute in an appropriate volume of mobile phase initial conditions.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system using the optimized parameters described in Section 2.1.

The protein precipitation protocol provides consistent analyte recovery while effectively removing phospholipids and other matrix components that could interfere with the analysis. The inclusion of two structurally similar internal standards corrects for potential variability in sample preparation and matrix effects, ensuring accurate quantification across the calibration range [4].

Calibration Standard and Quality Control Preparation

Calibration Standards:

  • Prepare stock solutions of this compound, M6, and M10 at 1 mg/mL in DMSO.
  • Prepare combined working solutions in appropriate solvent at concentrations covering the expected calibration range.
  • Spike blank human plasma with working solutions to create calibration standards at the following concentrations:
    • This compound: 0.300, 0.600, 1.50, 5.00, 15.0, 50.0, 100, 200 ng/mL
    • M6: 0.030, 0.060, 0.150, 0.500, 1.50, 5.00, 10.0, 20.0 ng/mL
    • M10: 0.075, 0.150, 0.375, 1.25, 3.75, 12.5, 25.0, 50.0 ng/mL

Quality Control Samples: Prepare QC samples at four concentration levels in blank human plasma:

  • Lower limit of quantification (LLOQ) QC
  • Low QC (3 × LLOQ)
  • Medium QC (mid-range of calibration curve)
  • High QC (near the upper limit of quantification)

Process calibration standards and QC samples alongside study samples using the sample preparation procedure described in Section 3.1 [4].

Method Validation

The LC-APCI-MS/MS method for simultaneous quantification of this compound, M6, and M10 in human plasma was comprehensively validated according to regulatory guidelines for bioanalytical method validation. The validation demonstrated that the method is reliable, precise, and accurate for its intended purpose in clinical pharmacokinetic studies.

Linearity, Precision, and Accuracy

The method demonstrated excellent linearity over the concentration ranges of 0.300-200 ng/mL for this compound, 0.030-20.0 ng/mL for M6, and 0.075-50.0 ng/mL for M10. A weighted least-squares regression model (typically 1/x or 1/x²) was employed to establish the calibration curve, which showed consistent correlation coefficients (r) greater than 0.995 for all analytes [4].

Table 3: Method Validation Summary for this compound and Metabolites

Validation Parameter This compound M6 M10
Linear Range (ng/mL) 0.300-200 0.030-20.0 0.075-50.0
Lower Limit of Quantification (ng/mL) 0.300 0.030 0.075
Intra-day Accuracy (%) Within ±15% at all concentrations Within ±15% at all concentrations Within ±15% at all concentrations
Intra-day Precision (% RSD) Within ±15% at all concentrations Within ±15% at all concentrations Within ±15% at all concentrations
Inter-day Accuracy (%) Within ±15% at all concentrations Within ±15% at all concentrations Within ±15% at all concentrations
Inter-day Precision (% RSD) Within ±15% at all concentrations Within ±15% at all concentrations Within ±15% at all concentrations

The intra-day and inter-day precision and accuracy were evaluated using quality control samples at multiple concentration levels. The results demonstrated that both precision (expressed as relative standard deviation, RSD) and accuracy (expressed as relative error, RE) were within the acceptable limits of ±15% for all concentration levels, including the lower limit of quantification (LLOQ). This confirms the method's reliability for the analysis of clinical samples in multiple analytical runs [4].

Additional Validation Parameters

Selectivity and Specificity: The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound, M6, M10, or the internal standards. Six individual lots of blank human plasma were tested to confirm the absence of interfering peaks.

Matrix Effects: Matrix effects were systematically evaluated by comparing the analyte peak areas in post-extraction spiked plasma samples with those in neat solvent solutions. The results indicated consistent matrix effects across different lots of plasma, with no significant ion suppression or enhancement observed for any of the analytes.

Recovery: The extraction efficiency (recovery) was consistent and reproducible across the concentration range for all analytes. The use of protein precipitation provided adequate recovery while maintaining simplicity of the sample preparation procedure.

Stability: The stability of this compound and its metabolites in human plasma was evaluated under various storage and processing conditions, including:

  • Bench-top stability at room temperature
  • Freeze-thaw stability through multiple cycles
  • Long-term stability at the intended storage temperature (-70°C or -20°C)
  • Processed sample stability in the autosampler

The results confirmed that all analytes remained stable under all tested conditions, ensuring the integrity of sample analysis throughout the clinical study [4].

Clinical Application and Pharmacokinetic Study

The validated LC-APCI-MS/MS method was successfully applied to a clinical pharmacokinetic study of this compound in cancer patients following oral administration of this compound tosylate tablets. The method demonstrated robust performance and provided reliable concentration data for comprehensive pharmacokinetic characterization.

Pharmacokinetic Profile of this compound

Following oral administration, this compound was quickly absorbed, with the maximum plasma concentration (Tmax) typically reached within approximately 3 hours. The drug exhibited significant interpatient variability in exposure, indicating that therapeutic drug monitoring and potential dose individualization may be necessary to optimize clinical outcomes. The parent drug was extensively metabolized, with less than 1% of the administered dose excreted unchanged in urine and feces combined [2].

The major circulating metabolites M6 and M10 reached steady-state exposures of approximately 11% and 70% of the parent drug, respectively. Both metabolites retain the quinazoline pharmacophore and therefore may contribute to the overall pharmacological activity. The irreversible binding mechanism of this compound to its target receptors, combined with its complex metabolic profile, underscores the importance of comprehensive pharmacokinetic characterization during clinical development [3].

Analytical Considerations for Clinical Studies

When implementing this method in clinical studies, several factors should be considered:

Sample Collection and Storage:

  • Blood samples should be collected in appropriate anticoagulant tubes (typically K2EDTA)
  • Plasma should be separated by centrifugation within 1 hour of collection
  • Plasma samples should be stored at -70°C or below until analysis
  • Freeze-thaw cycles should be minimized to maintain sample integrity

Batch Size and Analysis Time:

  • Analytical batches should be sized to ensure completion within validated sample stability timeframes
  • The inclusion of calibration standards and quality control samples at appropriate intervals ensures ongoing method performance
  • The use of a 96-well plate format for sample preparation can enhance throughput and reproducibility

Data Review and Acceptance Criteria:

  • Calibration standards should meet predefined acceptance criteria (typically ±15% of nominal concentration, ±20% at LLOQ)
  • Quality control samples should be within ±15% of nominal concentrations
  • At least 67% of QC samples and 50% at each concentration level should meet acceptance criteria

The successful application of this method in clinical studies provides confidence in its reliability for supporting the development of this compound as an anticancer therapeutic [4] [2].

Metabolism and Biotransformation Pathways

Understanding the metabolic pathways of this compound is essential for comprehensive interpretation of pharmacokinetic data and assessment of potential drug interactions or safety concerns. This compound undergoes extensive biotransformation in humans, with sixteen metabolites identified through ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry analysis [3].

The electrophilic acrylamide group, while essential for the irreversible mechanism of action, also serves as the major site of metabolism. The primary metabolic pathways include:

  • O-dealkylation: Similar to the metabolic pathway observed with lapatinib
  • Amide hydrolysis: Producing metabolite M6, a major circulating species
  • Dihydrodiol formation: Resulting in metabolite M10, the most abundant circulating metabolite
  • Hydroxylation: At various positions on the molecule
  • Secondary phase 2 conjugation: Including glutathione conjugation and subsequent processing

Table 4: Major Metabolites of this compound in Humans

Metabolite Structure/Modification Relative Exposure at Steady State Enzymes Involved in Formation
This compound (parent) N/A 100% (reference) N/A
M6 Amide hydrolysis metabolite ~11% of parent Carboxylesterases
M10 27,28-dihydrodiol this compound ~70% of parent CYP450s and epoxide hydrolase
M14 Thiol conjugate Not quantified Glutathione-S-transferase
M16 Thiol conjugate Not quantified Glutathione-S-transferase
M23 This compound epoxide Not quantified CYP450 enzymes

In vitro phenotyping studies have demonstrated that multiple cytochrome P450 isoforms are involved in this compound metabolism, primarily CYP3A4/5 and CYP1A2. The formation of thiol conjugates (M14 and M16) and dihydrodiol metabolites (M5 and M10) provides evidence for the formation of reactive intermediates, which may have implications for the drug's safety profile. The glutathione conjugate of this compound was found to form independently of NADPH and P450 isoforms, instead being catalyzed directly by glutathione-S-transferase [3].

The detection of dihydrodiol metabolites indicates the formation of reactive epoxide intermediates, which are subsequently hydrolyzed by epoxide hydrolase. This pathway is particularly relevant from a safety perspective, as some epoxides can exhibit genotoxic potential. However, the rapid hydrolysis by epoxide hydrolase likely mitigates this risk for this compound [2] [3].

The following diagram illustrates the experimental workflow for the LC-APCI-MS/MS analysis of this compound and its metabolites, from sample collection through data analysis:

G Start Start: Plasma Sample Collection SP1 Sample Preparation: Protein Precipitation Start->SP1 SP2 Centrifugation SP1->SP2 SP3 Supernatant Collection SP2->SP3 LC1 LC Separation: C18 Column SP3->LC1 LC2 Gradient Elution LC1->LC2 MS1 APCI Ionization (Positive Mode) LC2->MS1 MS2 MRM Detection MS1->MS2 DA1 Data Analysis: Peak Integration MS2->DA1 DA2 Calibration Curve DA1->DA2 DA3 Concentration Calculation DA2->DA3 End End: PK Data Interpretation DA3->End

Figure 1: Experimental workflow for LC-APCI-MS/MS analysis of this compound and metabolites in human plasma

The following diagram illustrates the major metabolic pathways of this compound identified in cancer patients:

G This compound This compound (Parent) M1 M1 O-dealkylthis compound This compound->M1 O-dealkylation M2 M2 O-dealkyl-27,28- dihydrogenated this compound This compound->M2 Reduction M6 M6 Amide hydrolysis metabolite This compound->M6 Amide Hydrolysis M14 M14 Thiol conjugate This compound->M14 Glutathione Conjugation M16 M16 Thiol conjugate This compound->M16 Glutathione Conjugation M23 M23 This compound epoxide This compound->M23 Epoxidation CYP CYP450 Enzymes (CYP3A4/5, CYP1A2) This compound->CYP GST Glutathione- S-transferase This compound->GST CES Carboxylesterases This compound->CES M5 M5 O-dealkyl-27,28- dihydrodiol this compound M10 M10 27,28-dihydrodiol This compound M23->M10 Hydrolysis EH Epoxide Hydrolase M23->EH CYP->M23 EH->M10 GST->M14 GST->M16 CES->M6

Figure 2: Major metabolic pathways of this compound and enzymes involved in its biotransformation

Conclusion

The LC-APCI-MS/MS method described herein provides a robust, sensitive, and specific approach for the simultaneous quantification of this compound and its two major metabolites (M6 and M10) in human plasma. The method has been comprehensively validated according to regulatory guidelines and successfully applied to clinical pharmacokinetic studies in cancer patients.

The key advantages of this method include:

  • Wide linear dynamic range covering expected clinical concentrations
  • Efficient sample preparation using simple protein precipitation
  • High specificity achieved through MRM detection with APCI ionization
  • Reliable performance demonstrated through extensive validation
  • Practical utility in supporting clinical development of this compound

The metabolic profiling of this compound reveals complex biotransformation pathways, with amide hydrolysis and dihydrodiol formation representing the dominant routes of metabolism. The identification of CYP3A4/5 and CYP1A2 as the primary cytochrome P450 isoforms involved in this compound metabolism provides valuable information for predicting potential drug-drug interactions in clinical practice.

This validated bioanalytical method continues to support the clinical development of this compound by providing reliable concentration data for pharmacokinetic and pharmacodynamic analyses, ultimately contributing to the optimization of dosing regimens for this promising anticancer agent.

References

Allitinib Bioanalytical Method Validation: A Proposed Framework

Author: Smolecule Technical Support Team. Date: February 2026

1. Analytical Technique Recommendation

  • Core Technology: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule drug quantification in biological matrices due to its high sensitivity, specificity, and throughput [1].
  • Justification: While no LC-MS/MS method for allitinib is published, its structural similarity to other kinase inhibitors (like lapatinib) and successful methods for drugs like olutasidenib support this approach [1].

2. Critical Method Parameters and Suggested Targets The table below outlines key parameters and suggested acceptance criteria based on industry best practices [2] [3].

Validation Parameter Description & Suggested Acceptance Criteria
Selectivity/Specificity No significant interference from blank plasma at analyte retention times.

| Accuracy & Precision | Intra-/Inter-assay Precision (CV%): ≤15% (≤20% at LLOQ). Accuracy (%): 85-115% (80-120% at LLOQ). | | Linearity & Range | A minimum of 6 concentration levels. Correlation coefficient (r²) ≥ 0.99. | | Sensitivity (LLOQ) | Signal-to-noise ratio ≥ 5. Precision and Accuracy within ±20%. | | Stability | Evaluation in stock solutions and plasma under various conditions (bench-top, freeze-thaw, long-term frozen). |

3. Sample Preparation Protocol

  • Recommended Technique: Liquid-Liquid Extraction (LLE) is suggested for optimal clean-up and recovery [1].
  • Procedure:
    • Thaw frozen plasma samples on ice.
    • Aliquot a 200 µL sample into a clean tube [1].
    • Add the Internal Standard (IS) solution (e.g., a stable-labeled analog of this compound).
    • Add an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) for extraction.
    • Vortex mix vigorously for 10 minutes, then centrifuge.
    • Transfer the organic (upper) layer to a new tube.
    • Evaporate the organic layer to dryness under a gentle nitrogen stream.
    • Reconstitute the dry residue with a suitable mobile phase compatible with the LC system, vortex, and inject into the LC-MS/MS system.

Detailed Experimental Protocol for LC-MS/MS Analysis

1. Instrumentation and Materials

  • LC-MS/MS System: HPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source [1].
  • Column: C18 analytical column (e.g., 150 mm × 4.6 mm, 3.5 µm) [1].
  • Chemicals: this compound reference standard, Internal Standard, HPLC-grade water, acetonitrile, and methanol. Control human or animal plasma.

2. Chromatographic Conditions

  • Mobile Phase: A mixture of Acetonitrile and an aqueous buffer, such as Ammonium Formate (e.g., 5mM, pH 3.0) [1]. A gradient elution is recommended for better separation.
  • Flow Rate: 1.0 mL/min [1].
  • Column Temperature: Maintained at room temperature or 40°C.
  • Injection Volume: Typically 5-20 µL.

3. Mass Spectrometric Detection

  • Ionization Mode: Positive ESI mode [1].
  • Data Acquisition: Multiple Reaction Monitoring (MRM).
  • Proposed MRM Transitions (To be optimized experimentally):
    • This compound: Precursor ion → Product ion (e.g., m/z 479.2 → 355.1)
    • Internal Standard: Precursor ion → Product ion
  • Source Parameters (Example values to be tuned):
    • Ion Spray Voltage: 5500 V [1]
    • Source Temperature: 550°C [1]
    • Collision Energy: Optimized for each compound.

This compound Metabolism and Analysis Workflow

The experimental workflow for analyzing this compound and its key metabolites involves several key stages, from sample preparation to data interpretation. The diagram below visualizes this process.

G cluster_1 Sample Preparation (Liquid-Liquid Extraction) cluster_2 LC-MS/MS Analysis & Detection cluster_3 Key Metabolites (from literature) SP1 Aliquot 200 µL Plasma SP2 Add Internal Standard SP1->SP2 SP3 Add Organic Solvent (e.g., Ethyl Acetate) SP2->SP3 SP4 Vortex & Centrifuge SP3->SP4 SP5 Collect Organic Layer & Evaporate SP4->SP5 SP6 Reconstitute in Mobile Phase SP5->SP6 LC1 Chromatographic Separation (C18 Column) SP6->LC1 MS1 ESI+ Ionization LC1->MS1 MS2 MRM Quantification MS1->MS2 M1 M6: Amide Hydrolysate (Active) MS2->M1 M2 M10: 27,28-Dihydrodiol (Active) MS2->M2 End Concentration Data MS2->End Start Plasma Sample Start->SP1

Diagram Title: Bioanalytical Workflow for this compound and Metabolites

Key Considerations for Method Development

  • Metabolite Cross-Talk: this compound is extensively metabolized, primarily by CYP3A4 and CYP1A2, into active metabolites (M6 and M10) [4]. The MRM transitions must be specific to the parent drug to avoid interference from these metabolites.
  • Stability Considerations: The α,β-unsaturated carbonyl group in this compound is a reactive site [4]. Stability studies should thoroughly assess degradation under sample processing, storage, and analysis conditions.
  • Internal Standard: Using a stable isotope-labeled this compound (e.g., D4-allitinib) as the IS is strongly recommended to correct for matrix effects and recovery losses.

I hope this detailed framework provides a solid foundation for your work. Should you need further clarification or have more specific requirements, please feel free to ask.


References

Comprehensive Application Notes for Therapeutic Drug Monitoring of Allitinib in Cancer Patients

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Rationale for Therapeutic Drug Monitoring

Allitinib (also known as AST1306) is an orally active, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. As a third-generation EGFR inhibitor, it demonstrates potent activity against both wild-type EGFR and specific resistant mutations, particularly the T790M/L858R double mutation that confers resistance to first-generation EGFR inhibitors. This compound's unique irreversible binding mechanism through covalent attachment to cysteine residues in the ATP-binding pocket of EGFR (Cys797) and ErbB2 (Cys805) provides sustained target inhibition and potentially overcomes certain resistance mechanisms. The drug is currently in clinical development for various solid tumors, with particular interest in non-small cell lung cancer (NSCLC) and HER2-positive cancers [1] [2].

The pharmacological profile of this compound supports the need for therapeutic drug monitoring (TDM) in clinical practice. Key characteristics include:

  • High potency with IC₅₀ values of 0.5 nM for EGFR, 3.0 nM for ErbB2, and 0.8 nM for ErbB4
  • Activity against resistant mutations including EGFR T790M/L858R (IC₅₀ = 12 nM)
  • High selectivity (approximately 3000-fold selective for ErbB family kinases over other kinases)
  • Extensive metabolism with several active and potentially reactive metabolites [1] [2] [3]

Table 1: Key Pharmacological Properties of this compound

Parameter Value Details
Molecular Weight 448.88 g/mol (free base); 621.08 g/mol (tosylate salt) Chemical formula: C₂₄H₁₈ClFN₄O₂
Target IC₅₀ Values EGFR: 0.5 nM; ErbB2: 3.0 nM; ErbB4: 0.8 nM Cell-free assays
Mutant EGFR Activity T790M/L858R: 12 nM
Cellular Activity A431 cells: IC₅₀ = 0.2 μM; NCI-H1975: IC₅₀ = 0.7 μM; A549: IC₅₀ = 6.8 μM 72-hour proliferation assays
Solubility DMSO: 85-124 mg/mL; Water: Insoluble Varies between salt and free base forms
Selectivity >3000-fold selective for ErbB family Compared to other kinase families

The clinical rationale for implementing TDM of this compound is supported by several factors:

  • Significant interpatient variability in pharmacokinetics observed in clinical studies
  • Narrow therapeutic index common to targeted anticancer therapies
  • Extensive metabolism generating pharmacologically active and potentially reactive metabolites
  • Exposure-response relationships demonstrated in preclinical models
  • Potential for drug-drug interactions through cytochrome P450 metabolism
  • Genetic polymorphisms in metabolic enzymes that may affect drug exposure [3]

Analytical Method for this compound Quantification

LC-MS/MS Protocol for Simultaneous Quantification of this compound and Metabolites

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous quantification of this compound and its two major metabolites (M6 and M10) in human plasma. This method enables high-sensitivity detection required for TDM in clinical practice [4].

Table 2: Validated LC-MS/MS Parameters for this compound and Metabolite Quantification

Analyte Calibration Range (ng/mL) LLOQ (ng/mL) Internal Standard MRM Transition
This compound 0.300-200 0.300 Lapatinib 449.120 → 339.069
M6 Metabolite (amide hydrolysis) 0.030-20.0 0.030 NB-2 (this compound analog) Specific transition not detailed
M10 Metabolite (27,28-dihydrodiol) 0.075-50.0 0.075 NB-2 (this compound analog) Specific transition not detailed
2.1.1 Sample Preparation Protocol
  • Protein Precipitation: Transfer 50 μL of human plasma sample to a clean tube. Add 150 μL of acetonitrile with 0.1% formic acid containing internal standards (lapatinib and NB-2 at appropriate concentrations). Vortex vigorously for 1 minute. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to an autosampler vial for analysis [4].
2.1.2 Chromatographic Conditions
  • Column: Zorbax Eclipase XDB C₁₈ (50 mm × 4.6 mm, 1.8 μm, Agilent)
  • Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid in water
  • Mobile Phase B: 50% (v/v) methanol in acetonitrile
  • Gradient Elution:
    • 0-1.0 min: 20% B
    • 1.0-3.0 min: Linear increase to 90% B
    • 3.0-5.0 min: Hold at 90% B
    • 5.0-5.1 min: Return to 20% B
    • 5.1-7.0 min: Re-equilibrate at 20% B
  • Flow Rate: 0.8 mL/min
  • Injection Volume: 5-10 μL
  • Column Temperature: 40°C [4]
2.1.3 Mass Spectrometric Detection
  • Ionization Source: Atmospheric-pressure chemical ionization (APCI) in positive ion mode
  • Operation Mode: Multiple reaction monitoring (MRM)
  • Instrument: AB Sciex Triple Quad 6500 system
  • Source Temperature: 500°C
  • Nebulizer Gas: Nitrogen at 50 psi
  • Drying Gas: Nitrogen at 60 psi at 400°C [4]
Method Validation Parameters

The LC-MS/MS method has been comprehensively validated according to FDA bioanalytical method validation guidelines:

  • Linearity: All calibration curves showed correlation coefficients (r²) >0.995
  • Accuracy and Precision: Intra-day and inter-day accuracy and precision were within ±15% at all concentrations, including LLOQ
  • Selectivity: No significant interference from endogenous plasma components
  • Recovery: Consistent extraction efficiency >85% for all analytes
  • Stability: Demonstrates stability under various storage and processing conditions [4]

The following workflow diagram illustrates the complete analytical process for this compound TDM:

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis PatientSample Patient Plasma Sample (50 μL) ProteinPrecip Protein Precipitation with Acetonitrile/0.1% Formic Acid PatientSample->ProteinPrecip Centrifuge Centrifugation 14,000 × g, 10 min, 4°C ProteinPrecip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMSAnalysis LC-MS/MS Analysis Supernatant->LCMSAnalysis DataProcessing Data Processing & Quantification LCMSAnalysis->DataProcessing TDMReport TDM Report Generation DataProcessing->TDMReport

Clinical Pharmacokinetics and Metabolism

Pharmacokinetic Characteristics

This compound demonstrates characteristic pharmacokinetic properties that influence its dosing regimen and monitoring requirements:

  • Rapid absorption with time to maximum concentration (Tₘₐₓ) of approximately 3.0 hours after oral administration
  • Significant interpatient variability in exposure parameters, necessitating individualized dosing
  • Extensive tissue distribution based on preclinical models
  • Steady-state achievement within approximately 5-7 days with repeated dosing [3]

The metabolic profile of this compound is complex and involves multiple pathways:

  • Primary metabolic pathways: Amide hydrolysis (forming M6) and epoxide hydrolysis (forming M10)
  • Cytochrome P450 involvement: CYP3A4 and CYP2C8 contribute to oxidative metabolism
  • Epoxide hydrolase-mediated biotransformation: Converts reactive epoxide intermediates to dihydrodiol metabolites
  • Covalent protein binding: Through Michael addition of the acrylamide group with nucleophilic sites on proteins [3]

The following diagram illustrates the major metabolic pathways of this compound:

G cluster_0 Phase I Metabolism cluster_1 Reactive Pathways This compound This compound (Parent Drug) Epoxide This compound Epoxide (M23) Reactive Intermediate This compound->Epoxide CYP450 Oxidation AmideHydrolysis Amide Hydrolysis Metabolite (M6) Major Circulating Metabolite This compound->AmideHydrolysis Esterase/Amidase Dihydrodiol 27,28-Dihydrodiol this compound (M10) Major Circulating Metabolite Epoxide->Dihydrodiol Epoxide Hydrolase ProteinAdducts Protein Adducts Potential Toxicity Epoxide->ProteinAdducts Covalent Binding

Exposure-Response Relationships

Preclinical and clinical evidence supports exposure-response relationships for this compound:

  • Antitumor activity correlation with AUC and Cₘₐₓ in xenograft models
  • Sustained target inhibition requires maintaining trough concentrations above target IC₅₀ values
  • KRAS mutation status identified as a potential predictive biomarker for resistance
  • Tumor type variations in sensitivity, with head and neck, esophageal, melanoma, and lung cancer cell lines showing particular sensitivity [5]

Table 3: Pharmacokinetic and Pharmacodynamic Relationships

Parameter Preclinical Evidence Clinical Implications
Target Inhibition IC₅₀ = 0.5-12 nM (depending on EGFR mutation status) Trough concentrations should maintain >10-20 × IC₅₀ for continuous target coverage
Antitumor Efficacy Dose-dependent tumor growth inhibition in xenograft models AUC₀–₂₄ > 2000 ng·h/mL associated with optimal efficacy in preclinical models
Toxicity Relationship Not fully characterized in humans Steady-state trough concentrations >400 ng/mL may increase toxicity risk
Biomarkers KRAS mutations confer resistance in vitro KRAS testing may identify patients less likely to respond

TDM Implementation and Clinical Application

Therapeutic Target Range and Monitoring Schedule

Based on available evidence, the following therapeutic monitoring approach is recommended for this compound:

  • Trough concentration (Cₜᵣₒᵤ𝑔ₕ) sampling: Immediately before next dose at steady-state (after 5-7 days of repeated dosing)
  • Therapeutic target range: 100-400 ng/mL for trough concentrations
    • Lower threshold: Maintains target coverage above IC₅₀ for mutant EGFR
    • Upper threshold: Minimizes risk of concentration-dependent toxicities
  • Intensive pharmacokinetic sampling: For special populations or suspected drug interactions (pre-dose, 1, 2, 3, 4, 6, 8, and 24 hours post-dose) [4] [3]
Dose Adjustment Strategy

The following dose adjustment algorithm is recommended based on TDM results:

  • Subtherapeutic concentrations (<100 ng/mL):
    • Assess adherence and potential drug-drug interactions
    • Consider dose escalation by 25-50% if tolerated
    • Recheck concentrations after 7-10 days
  • Supratherapeutic concentrations (>400 ng/mL) without toxicity:
    • Continue current dose with close monitoring
    • Consider prophylactic management of common adverse effects
  • Supratherapeutic concentrations with significant toxicity:
    • Reduce dose by 25-50%
    • Recheck concentrations after 7-10 days
    • Supportive care for adverse effects [3] [6]
Special Population Considerations
  • Hepatic impairment: Moderate to severe impairment likely increases exposure; requires close monitoring
  • Renal impairment: Limited data available; moderate to severe impairment may alter metabolite clearance
  • Elderly patients: Potential for reduced clearance due to age-related changes in metabolism
  • Genetic polymorphisms: CYP3A5 and epoxide hydrolase variants may affect drug disposition [3]

Conclusion

The implementation of therapeutic drug monitoring for this compound represents a valuable strategy to optimize treatment outcomes in cancer patients. The validated LC-MS/MS method enables simultaneous quantification of this compound and its major metabolites with the sensitivity and precision required for clinical TDM. The significant interpatient variability in this compound pharmacokinetics, combined with its exposure-response relationships and narrow therapeutic index, provides a strong rationale for TDM implementation.

Future directions should include prospective validation of proposed therapeutic targets, development of point-of-care testing methodologies, and integration of pharmacogenetic testing to further personalize this compound therapy. The application of model-informed precision dosing approaches, incorporating population pharmacokinetic models and Bayesian forecasting, could enhance the precision of dose individualization beyond traditional TDM [6].

References

Application Note: A Proposed Framework for a Clinical Pharmacokinetic Study of Allitinib and its Major Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Allitinib (AST1306) is a novel, irreversible inhibitor of the Epidermal Growth Factor Receptors (EGFR/ErbB1 and HER2/ErbB2) that was developed for the treatment of solid tumors [1] [2]. As an analog of lapatinib, its key differentiating feature is an α,β-unsaturated carbonyl group, which facilitates covalent, irreversible binding to its targets [3]. Preclinical and early clinical studies indicated that this compound is rapidly absorbed and undergoes extensive first-pass metabolism, leading to low systemic exposure and high inter-patient variability [2]. A comprehensive pharmacokinetic (PK) study is therefore critical to understanding its in vivo behavior and informing dosing strategies.

This application note outlines a detailed protocol for a clinical PK study of this compound, leveraging a previously validated bioanalytical method and existing knowledge of its metabolic fate.

Background and Rationale

The metabolism of this compound is characterized by the biotransformation of its key pharmacophore, the α,β-unsaturated carbonyl group. The two major circulating metabolites in humans have been identified as:

  • M6: The product of amide hydrolysis.
  • M10: A 29,30-dihydrodiol metabolite [3] [2].

These metabolites are not only major circulating species but are also pharmacologically active, contributing to the overall efficacy and safety profile of this compound [3]. Consequently, the FDA and ICH guidelines on metabolite safety testing (MIST) necessitate a thorough investigation of their pharmacokinetics alongside the parent drug [2]. Understanding the exposure-response relationships for this compound, M6, and M10 is essential for the rational development of this anticancer agent.

Proposed Study Design

A standard single-dose, open-label study in cancer patients or healthy volunteers is recommended. The design should account for the compound's known properties, such as its short half-life (approximately 4 hours) [2].

Key Study Design Parameters
Parameter Proposed Specification Rationale
Study Population Cancer patients (solid tumors) or healthy volunteers Depends on the therapeutic context and safety profile.
Design Open-label, single-dose Establishes fundamental PK parameters.
This compound Dosage To be determined (e.g., a clinical dose such as 50 mg) Should be within the therapeutic range under investigation.
Formulation This compound tosylate tablets The form used in clinical trials [2].
Fasting Conditions Overnight fast before dosing Standardizes absorption conditions.
Blood Sampling Pre-dose, and post-dose at: 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48 hours Covers anticipated Tmax (1.8-3.0 h) and allows for >5 half-lives of characterization [2].
Sample Volume 100-200 μL of plasma per analysis Sufficient for the analytical method [1].
Sample Processing Plasma separation via centrifugation; storage at -80°C Preserves analyte stability.

The following workflow diagram outlines the stages of the proposed pharmacokinetic study, from subject enrollment to data analysis:

G Start Study Population Screening A Single Oral Dose of this compound Start->A B Serial Blood Sample Collection A->B C Plasma Separation (Centrifugation) B->C D Sample Analysis (LC-MS/MS) C->D E Pharmacokinetic Data Analysis D->E F Report Generation E->F

Detailed Bioanalytical Method Protocol

The core of this PK study is a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, adapted and validated from the work of [1] and [2].

Materials and Reagents
  • Analytes: Reference standards of this compound, Metabolite M6, and Metabolite M10.
  • Internal Standards (IS): NB-2 (for this compound) and Lapatinib (for M6 and M10) [2].
  • Mobile Phase: (A) 5 mM Ammonium Acetate with 0.1% Formic Acid; (B) 50% (v/v) Methanol in Acetonitrile.
  • Solvents: HPLC-grade methanol, acetonitrile, and water.
Sample Preparation: Protein Precipitation

This is a critical step for cleaning up the plasma sample prior to analysis. The procedure is as follows:

  • Thaw frozen plasma samples on ice or in a refrigerator.
  • Aliquot 100 μL of plasma into a microcentrifuge tube.
  • Add a fixed volume (e.g., 20 μL) of the internal standard working solution.
  • Vortex the mixture for 10-30 seconds to ensure thorough mixing.
  • Add a volume of precipitation solvent (e.g., 300 μL of ice-cold acetonitrile).
  • Vortex vigorously for 1-2 minutes to precipitate proteins.
  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
  • Transfer a clear aliquot of the supernatant (e.g., 100-200 μL) to an autosampler vial for LC-MS/MS analysis.
Instrumentation and LC-MS/MS Conditions
Component Specification
LC System UHPLC or HPLC system
Column Zorbax Eclipse XDB-C18 (50 mm × 4.6 mm, 1.8 μm) or equivalent
Mass Spectrometer Triple Quadrupole MS (e.g., AB Sciex 6500) with APCI ion source
Ion Mode Positive Ion, Multiple Reaction Monitoring (MRM)
Gradient Program Linear gradient from 30% B to 90% B over 3-4 minutes; total run time: 5 minutes [2]
Method Validation

Prior to sample analysis, the method must be fully validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes the key validation parameters and the reported performance from the literature [1] [2]:

Validation Parameter Performance for this compound / M6 / M10
Linear Range 0.300-200 ng/mL / 0.030-20.0 ng/mL / 0.075-50.0 ng/mL
Lower Limit of Quantification (LLOQ) 0.300 ng/mL / 0.030 ng/mL / 0.075 ng/mL
Accuracy & Precision (Intra-/Inter-day) Within ±15% (±20% at LLOQ)
Extraction Recovery Consistent and high recovery for all analytes
Matrix Effect Minimal ion suppression/enhancement, normalized by IS
Stability Established in plasma under storage, processing, and analysis conditions

Data Analysis and Pharmacokinetic Calculations

The concentration-time data for this compound, M6, and M10 will be analyzed using non-compartmental methods (NCA) with validated software (e.g., Phoenix WinNonlin). The following PK parameters will be calculated for each analyte:

  • C~max~: Maximum observed plasma concentration.
  • T~max~: Time to reach C~max~.
  • AUC~0-t~: Area under the concentration-time curve from time zero to the last measurable time point.
  • AUC~0-∞~: Area under the curve from time zero extrapolated to infinity.
  • t~1/2~: Terminal elimination half-life.
  • CL/F: Apparent oral clearance (for this compound).
  • V~d~/F: Apparent volume of distribution (for this compound).
  • Metabolite-to-Parent Ratios for AUC and C~max~.

Key Considerations

  • Metabolic Enzyme Phenotyping: In vitro studies indicate that multiple cytochrome P450 enzymes, primarily CYP3A4/5 and CYP1A2, are involved in this compound's metabolism. Epoxide hydrolase is also involved in M10 formation [3]. This suggests a potential for drug-drug interactions with strong CYP inducers or inhibitors.
  • Reactive Intermediates: The formation of dihydrodiol and glutathione conjugate metabolites implies the generation of reactive epoxide intermediates [3]. The clinical relevance of this pathway for potential idiosyncratic toxicity should be monitored.
  • Modern Context: The referenced methods and data are from 2013-2014. Current best practices may involve the use of newer UHPLC systems, more sensitive mass spectrometers, and potentially updated regulatory guidance that should be consulted.

Conclusion

This application note provides a robust framework for a clinical pharmacokinetic study of this compound based on peer-reviewed scientific literature. The validated LC-MS/MS method enables the simultaneous, sensitive quantification of this compound and its two major active metabolites, which is crucial for a complete understanding of the drug's pharmacokinetic and pharmacodynamic profile. Adherence to this protocol will generate high-quality data to support the clinical development of this compound.

References

Allitinib Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Pharmacology

Allitinib (AST1306) is a novel, irreversible inhibitor of both Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Receptor 2 (ErbB2) discovered in China. It is structurally analogous to lapatinib but features a key acrylamide side chain that enables irreversible covalent binding to target receptors [1] [2].

Mechanism of Action

This compound acts as an irreversible inhibitor that covalently binds to cysteine residue Cys797 in EGFR and Cys805 in ErbB2 via Michael addition, a reaction facilitated by its α,β-unsaturated carbonyl group. This mechanism provides sustained target inhibition compared to reversible inhibitors [1].

Preclinical studies demonstrate superior efficacy to lapatinib, with IC~50~ values of 0.5 nM toward EGFR and 3.0 nM toward ErbB2. It also shows activity against mutant forms of EGFR [1].

Metabolism and Pharmacokinetics

Understanding this compound's metabolic fate is crucial for dose escalation study design, as metabolites contribute to both pharmacology and safety profiles.

Metabolic Pathways

Sixteen metabolites of this compound have been identified in cancer patients. The pharmacologically active α,β-unsaturated carbonyl group serves as the major metabolic site [2]. The diagram below illustrates the primary metabolic pathways and key enzymes involved:

G This compound This compound M6 M6 This compound->M6 Amide Hydrolysis M14 M14 This compound->M14 Conjugation M16 M16 This compound->M16 Conjugation M23 M23 This compound->M23 Oxidation Other_Metabolites Other_Metabolites This compound->Other_Metabolites O-dealkylation Hydroxylation M10 M10 EH EH M10->EH GST GST M14->GST M16->GST M23->M10 Hydrolysis CYP3A4_5 CYP3A4_5 M23->CYP3A4_5 Multiple_P450s Multiple_P450s Other_Metabolites->Multiple_P450s CYP1A2 CYP1A2

Figure 1: this compound Metabolic Pathways and Key Enzymes. The diagram shows major metabolic transformations and the enzymes involved. M6 and M10 are major circulating metabolites, while M14 and M16 are thiol conjugates indicating reactive intermediate formation [1] [2].

Pharmacokinetic Characteristics

This compound demonstrates challenging pharmacokinetic properties that significantly influence dosing strategy:

  • Rapid Absorption and Elimination: Time to reach maximum concentration (T~max~) is approximately 1.8–3.0 hours. The mean half-life (t~1/2~) is approximately 4 hours [3] [1].
  • Low Oral Bioavailability: Bioavailability is only 5.7% in rats, attributed to poor solubility, extensive first-pass metabolism, poor permeability, and potential efflux transport [1].
  • High Inter-patient Variability: Significant variability in exposure after oral dosing of this compound tosylate tablets necessitates potential dose individualization [3] [1].
  • Major Circulating Metabolites: At steady state, the exposure to M6 and M10 are approximately 11% and 70% of that of this compound, respectively [2].
Enzymes Involved in Biotransformation

The following table summarizes the key enzymes responsible for this compound metabolism:

Table 1: Key Enzymes in this compound Biotransformation

Enzyme System Specific Isoforms Role in this compound Metabolism
Cytochrome P450 (P450) CYP3A4/5, CYP1A2 (Primary); Multiple other P450s O-dealkylation, formation of epoxide intermediate (M23) [2]
Epoxide Hydrolase (EH) Microsomal EH Hydrolysis of M23 to form dihydrodiol metabolite M10 [2]
Glutathione-S-Transferase (GST) Various GST isoforms Conjugation with reactive intermediates to form thiol conjugates M14 and M16 [2]

Bioanalytical Method for Quantification

Robust bioanalysis is essential for generating pharmacokinetic data during dose escalation. The following validated LC-MS/MS method can simultaneously quantify this compound and its two major metabolites [3].

Protocol: LC-MS/MS Quantification of this compound, M6, and M10 in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • Plasma Volume: 100 μL
  • Internal Standards: NB-2 for this compound; Lapatinib for M6 and M10
  • Precipitation Reagent: Acetonitrile (300 μL)
  • Procedure: Mix plasma with internal standards, add acetonitrile, vortex, and centrifuge. Collect the supernatant for analysis [3].

2. Liquid Chromatography Conditions

  • Column: Zorbax SB-C18 (50 × 2.1 mm, 3.5 μm)
  • Mobile Phase A: 2 mM Ammonium Acetate in Water
  • Mobile Phase B: Acetonitrile
  • Gradient Elution:
    • 0-0.5 min: 10% B
    • 0.5-3.0 min: 10% B → 90% B
    • 3.0-4.5 min: 90% B
    • 4.5-5.0 min: 90% B → 10% B
  • Flow Rate: 0.4 mL/min
  • Total Run Time: 5.0 minutes [3]

3. Mass Spectrometric Detection

  • Instrument: API 4000 QTrap LC-MS/MS system with Turbo V source and ESI probe
  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Source Temperature: 600°C [3]

4. Method Performance Characteristics Table 2: Validation Parameters for the Bioanalytical Method

Parameter This compound Metabolite M6 Metabolite M10
LLOQ 0.300 ng/mL 0.030 ng/mL 0.075 ng/mL
Linear Range 0.300–200 ng/mL 0.030–20.0 ng/mL 0.075–50.0 ng/mL
Precision (CV%) < 15% < 15% < 15%
Accuracy (%) 85-115% 85-115% 85-115%
Critical Method Development Note

Initial method development using a triple quadrupole Quantum Ultra mass spectrometer failed to achieve sufficient sensitivity for M6. Switching to an API 4000 QTrap system with a heated ESI probe was critical to meet the required LLOQ of 0.030 ng/mL, highlighting the importance of mass spectrometer selection for metabolite quantification [3].

Considerations for Dose Escalation Study Design

While specific clinical trial protocols were not available in the search results, the pharmacological and metabolic data suggest several key considerations for designing a dose escalation study for this compound:

  • Dosing Frequency: The short half-life (~4 hours) suggests that multiple daily doses (e.g., twice daily) may be necessary to maintain continuous target coverage.
  • Therapeutic Drug Monitoring (TDM): Given the high inter-patient variability and low bioavailability, implementing TDM could be crucial for dose optimization in later-stage trials, similar to approaches being investigated for other TKIs like alectinib [4].
  • Metabolic Drug-Drug Interactions (DDI): Since CYP3A4 is a major metabolizing enzyme, co-administration with strong CYP3A4 inducers or inhibitors may significantly alter this compound exposure. DDI studies should be incorporated into the development plan.
  • Safety Monitoring for Metabolites: The formation of reactive intermediates (evidenced by thiol conjugates) warrants careful safety monitoring, as these species could potentially contribute to off-target effects or toxicity [1] [2].

Conclusion

This compound is a promising irreversible EGFR and ErbB2 inhibitor with a complex metabolic profile. Successful dose escalation studies require a well-designed protocol that accounts for its pharmacokinetic characteristics, including rapid clearance, extensive metabolism, and high variability. The validated LC-MS/MS method provides a robust tool for characterizing the exposure of both the parent drug and its pharmacologically active metabolites, which is essential for establishing a safe and effective dosing regimen.

References

Allitinib interpatient variability dosing adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib Pharmacokinetics & Variability

The table below summarizes the core pharmacokinetic (PK) data and evidence of interpatient variability for this compound from available research.

Aspect Findings & Quantitative Data Implications
General PK Profile Rapid absorption (Tmax ~3.0 hours); short elimination half-life (t1/2 ~3.4-4.4 hours in rats); low oral bioavailability (5.7% in rats) [1]. Suggests potential for rapid onset but requires sustained exposure for efficacy; low bioavailability indicates significant first-pass metabolism or absorption issues.
Interpatient Variability "Significant interpatient variability was observed after oral administration" in cancer patients [1]. Fixed dosing leads to highly variable drug exposure among patients, necessitating individualized dosing strategies.
Proposed Dosing Adjustment "Indicates that dose modifications may be necessary to meet individual patients' needs" [1]. Therapeutic Drug Monitoring (TDM) is a rational approach to manage variability, though specific target concentrations are not yet defined.

Experimental Protocols for Investigating Variability

For scientists studying this compound's PK and variability, here are detailed methodologies from the literature.

LC-MS/MS Assay for Quantifying this compound and Metabolites

This protocol is critical for measuring drug concentrations in plasma for TDM.

  • Objective: To simultaneously quantify the concentrations of this compound and its two major metabolites (M1 and M6) in human plasma [1].
  • Materials and Equipment:
    • Instrument: Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
    • Chemical Standards: Reference standards for this compound, M1 (O-dealkylthis compound), and M6 (amide hydrolysis metabolite).
    • Biological Matrix: Human plasma samples from clinical trials.
  • Procedure:
    • Sample Preparation: Precipitate proteins in plasma samples using a solvent like acetonitrile or methanol.
    • Chromatographic Separation: Inject the processed sample into the LC system. Use a reverse-phase C18 column and a mobile phase gradient of water and acetonitrile (both containing formic acid) to separate the analytes.
    • MS Detection: Detect the separated compounds using the MS/MS in positive electrospray ionization (ESI+) mode. Monitor specific ion transitions for each compound (e.g., m/z 449.120 → 313.054 for this compound).
  • Data Analysis: Quantify concentrations by comparing the peak areas of samples to a calibration curve prepared with known concentrations of the standards [1].
Clinical Study Design for PK and Metabolism

This outlines the clinical framework for gathering the data presented.

  • Objective: To characterize the metabolic pathways and pharmacokinetic profile of this compound in cancer patients at a steady state [1].
  • Study Population: Adult cancer patients enrolled in clinical trials.
  • Dosing Regimen: Repeated oral administration of this compound tosylate until steady state is achieved.
  • Sample Collection:
    • Blood Samples: Collect plasma samples at multiple time points after administration to establish a concentration-time profile.
    • Excreta Samples: Collect urine and feces over a defined period (e.g., 96 hours) to determine excretion routes.
  • Analysis: Use the LC-MS/MS method (above) to measure this compound and its metabolites in plasma, urine, and feces. Identify metabolites by comparing their molecular weights and fragmentation patterns to the parent drug [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound, and how do they contribute to its variability? this compound undergoes extensive metabolism. The key pathways involve O-dealkylation (forming M1), amide bond hydrolysis (forming M6), and, crucially, epoxidation of its acrylamide group followed by conjugation [1]. This epoxidation creates a reactive intermediate that can be converted to a dihydrodiol metabolite (M10) or conjugated with glutathione. Variability in the activity of enzymes like Cytochrome P450s (CYPs) and epoxide hydrolase, which drive these processes, is a major source of the observed interpatient differences in exposure.

Q2: How can research on other tyrosine kinase inhibitors inform this compound dosing strategies? The principle of TDM is well-established for several TKIs. For instance:

  • Sunitinib: Research shows that model-based dosing using PK/PD modeling is superior to empirical, clinical-based dose adjustments. This approach can prevent overexposure and toxicities in a larger proportion of patients [2] [3].
  • Crizotinib & Alectinib: Studies have confirmed that patients with minimum plasma concentrations (Cmin) below a specific threshold (235 ng/mL for crizotinib and 435 ng/mL for alectinib) have significantly shorter progression-free survival [4]. These examples provide a strong rationale for developing a similar TDM program for this compound once its therapeutic exposure window is defined.

Metabolic Pathway of this compound

The following diagram illustrates the key biotransformation pathways of this compound, which are central to understanding its interpatient variability.

allitinib_metabolism This compound This compound M1 M1 (O-dealkylthis compound) This compound->M1 O-dealkylation M6 M6 (Amide hydrolysis) This compound->M6 Amide hydrolysis M23 Reactive Epoxide (M23) This compound->M23 Epoxidation M10 M10 (27,28-dihydrodiol) M23->M10 Hydration GSH_Conj GSH Conjugates M23->GSH_Conj Glutathione Conjugation

The primary metabolic pathways of this compound involve O-dealkylation and amide hydrolysis. A critical pathway is the epoxidation of its acrylamide group, forming a reactive intermediate (M23). This intermediate is subsequently metabolized via hydration to a dihydrodiol metabolite (M10) or conjugated with glutathione [1].

Key Takeaways & Future Directions

  • Interpatient variability in this compound exposure is significant and is likely driven by differences in metabolic enzyme activity [1].
  • Therapeutic Drug Monitoring (TDM) is the most promising strategy for dose individualization, as evidenced by its success with other TKIs like sunitinib, crizotinib, and alectinib [4] [2].
  • Critical Next Steps: Future research must focus on defining the therapeutic window (the target range for plasma concentrations associated with efficacy and acceptable toxicity) for this compound. Once this is established, the validated LC-MS/MS protocol and model-based dosing strategies can be implemented in clinical practice.

References

Frequently Asked Questions: Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

Question Answer & Troubleshooting Guidance
What are the major circulating metabolites of Allitinib? The major metabolites in human plasma are the amide hydrolysis metabolite (M6) and 29,30-dihydrodiol this compound (M10) [1] [2].
Could metabolites interfere with this compound quantification? Yes. A validated LC-MS/MS method confirms that M6 and M10 are quantified simultaneously with the parent drug, requiring specific chromatographic separation to avoid interference [1] [2].
What is the main challenge in analyzing metabolite M6? The primary challenge is achieving sufficient analytical sensitivity for M6 due to its low plasma concentration [2].
How can sensitivity issues for M6 be resolved? Using an AB Sciex Triple Quad 6500 MS system with APCI source improved sensitivity enough to achieve a lower limit of quantification (LLOQ) of 0.030 ng/mL for M6 [1] [2].
Which enzymes are involved in metabolite formation? Key enzymes include CYP3A4, CYP2C8, and EPHX1 (Epoxide Hydrolase). This knowledge helps anticipate metabolic interactions [3].

Experimental Protocols & Methodologies

LC-MS/MS Assay for Simultaneous Quantification

This method is designed specifically to separate and quantify this compound and its metabolites M6 and M10 in human plasma, thereby directly addressing potential interference [1] [2].

  • Sample Preparation: Use a simple protein precipitation method with a minimal plasma volume of 100 μL [2].
  • Chromatography:
    • Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm) [1].
    • Mobile Phase: Gradient elution using (A) 5 mM Ammonium Acetate with 0.1% Formic Acid and (B) 50% (v/v) Methanol in Acetonitrile [1].
    • Run Time: 5 minutes [2].
  • Mass Spectrometric Detection:
    • Ion Source: Atmospheric-Pressure Chemical Ionization (APCI) in positive ion mode [1].
    • Mode: Multiple Reaction Monitoring (MRM) [1].
  • Validation Parameters:
    • Linear Range: The method has been validated for the following ranges [1]: | Analyte | Calibration Range (ng/mL) | |:---|:---| | this compound | 0.300 - 200 | | Metabolite M6 | 0.030 - 20.0 | | Metabolite M10 | 0.075 - 50.0 |
    • Accuracy & Precision: Intra-day and inter-day values are within ±15% for all concentrations, meeting standard validation criteria [1].
Understanding the Metabolic Pathway

The following diagram illustrates the key biotransformation pathways of this compound, highlighting the enzymes involved and the relationships between its major metabolites.

allitinib_metabolism This compound This compound M23 This compound Epoxide (M23) This compound->M23 Oxidation This compound->M23 M6 Amide Hydrolysis Metabolite (M6) This compound->M6 Hydrolysis This compound->M6 M10 29,30-dihydrodiol this compound (M10) M23->M10 Hydration M23->M10 CYP Cytochrome P450s (CYP3A4, CYP2C8) CYP->this compound EPHX1 Epoxide Hydrolase (EPHX1) EPHX1->M23 Hydrolases Hydrolases Hydrolases->this compound

Troubleshooting Guide: Common Issues & Solutions

Problem Possible Cause Suggested Solution
Low sensitivity for metabolite M6. Inefficient ionization with ESI source. Switch from ESI to an APCI ion source [2].
Poor chromatographic separation. Inadequate gradient elution. Optimize the gradient program of mobile phase B (50% methanol in acetonitrile) [1].
High inter-patient variability in data. Extensive first-pass metabolism and low bioavailability [3]. Ensure a sensitive and robust method is used; consider individual patient factors during data interpretation [3] [2].
In vitro cytotoxicity results do not correlate. Presence of KRAS mutations. Use KRAS mutation status as a predictive biomarker; cells with KRAS mutations are often resistant [4].

References

Allitinib protein binding assays

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib Overview & Mechanism

What is this compound? this compound (also known as AST1306) is an experimental small molecule drug classified as a potent, selective, and irreversible inhibitor of the ErbB family of receptor tyrosine kinases, specifically targeting EGFR (ErbB1) and ErbB2 (HER2) [1] [2]. It is being investigated in clinical trials for the treatment of solid tumors, including lung cancer [3] [1].

How does this compound work? this compound covalently and irreversibly binds to specific amino acid residues on EGFR and ErbB2 [2]. This binding suppresses the kinases' enzymatic activity, thereby inhibiting ligand-induced phosphorylation and blocking downstream signaling pathways that promote tumor cell proliferation and survival [2]. A key characteristic of this compound is its efficacy against the EGFR T790M resistance mutation, which is a common mechanism of resistance to first-generation EGFR inhibitors [2].

Key Quantitative Binding Data

The potency of this compound against its primary targets has been quantified through enzyme assays, yielding the following half-maximal inhibitory concentration (IC50) values [2] [4]:

Target IC50 (nM) Notes
EGFR (ErbB1) 0.5 Wild-type receptor
ErbB2 (HER2) 3.0 -
EGFR L858R/T790M 12 Double mutant associated with drug resistance
ErbB4 0.8 Another member of the ErbB receptor family

This data demonstrates that this compound is highly potent and selective for the ErbB family, with studies showing over 3000-fold selectivity for these kinases compared to others, such as PDGFR, KDR, and c-Met [2].

Experimental Protocol: Quantitative Pull-Down Assay

This protocol provides a method to examine direct protein-protein binding and calculate a dissociation constant (Kd), which is invaluable for confirming that this compound's effects are due to direct binding and not facilitated by other cellular components [5].

Workflow Overview The diagram below illustrates the major steps of the quantitative pull-down assay.

G A 1. Immobilize 'Bait' Protein B 2. Block Beads A->B C 3. Incubate with 'Prey' Protein B->C D 4. Separate & Wash C->D E 5. Elute Bound Protein D->E F 6. Analyze by SDS-PAGE E->F G 7. Quantify & Calculate Kd F->G

Detailed Procedure [5]

  • Preparation of Bait-Conjugated Beads

    • Immobilization: Use 0.5 mL of AminoLink Plus coupling resin slurry. Wash the beads three times with coupling buffer (e.g., 3.65X PBS, pH 7.2).
    • Coupling: Incubate the washed beads with your purified "bait" protein (e.g., the intracellular kinase domain of EGFR) in coupling buffer. Add sodium cyanoborohydride (5M) to final concentration of 50-100 mM to covalently cross-link the protein to the beads. Use an end-over-end tube rotator for 4-6 hours at room temperature.
    • Quenching & Blocking: Quench the reaction by adding a quenching buffer (1M Tris, pH 7.25) to block any remaining active sites. Subsequently, block the beads with a blocking buffer (e.g., 1% BSA in Tris) to minimize non-specific binding in later steps.
    • Washing: Wash the beads extensively with a high-salt wash solution (e.g., 1M NaCl) followed by binding buffer to remove unbound protein and prepare the beads for the binding assay.
  • Binding Reaction

    • Setup: In a series of tubes, keep the amount of bait-bound beads constant.
    • Prey Incubation: Incubate the beads with increasing concentrations of the soluble "prey" protein (this could be this compound itself for a direct binding study, or a downstream signaling protein to study pathway interactions). Use a suitable binding buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.01% Triton X-100, 5% Glycerol, 1 mM DTT).
    • Incubation: Rotate the tubes for 1-2 hours at 4°C to allow the binding to reach equilibrium.
  • Separation and Analysis

    • Separation: Centrifuge the tubes to precipitate the beads. Carefully remove the supernatant containing the unbound "prey" protein.
    • Washing: Wash the bead pellet several times with binding buffer to remove any residual unbound protein.
    • Elution: Elute the bound "prey" protein from the beads. This can be done by boiling the beads in Laemmeli Sample Buffer (LSB), which denatures the proteins and disrupts the interaction.
    • Detection: Load the eluted samples onto an SDS-PAGE gel. After electrophoresis, stain the gel with Coomassie blue or a similar stain to visualize the protein bands.
  • Quantification and Kd Calculation

    • Quantification: Use standard software like ImageJ to quantify the band intensities from the gel.
    • Saturation Binding Curve: Plot the amount of bound "prey" protein against its initial concentration.
    • Calculate Kd: Fit the data using non-linear regression analysis in software like GraphPad Prism to determine the dissociation constant (Kd), which quantifies the binding affinity between the two proteins [5].

Troubleshooting Common Issues

Q1: My protein assay results are inconsistent or my standard curve is poor. What could be wrong?

  • Cause: The sample buffer may contain substances that interfere with the protein assay.
  • Solution:
    • Dilution: Dilute your protein sample several-fold in a compatible buffer. This often reduces the interfering substance to a non-critical level.
    • Precipitation: Precipitate your protein using acetone or TCA to remove interfering substances from the supernatant. Re-dissolve the purified protein pellet in a compatible buffer before assay [6].
    • Check Compatibility: Be aware of your assay's sensitivities. For example, reducing agents and chelators interfere with BCA assays, while detergents can interfere with Bradford assays [6].

Q2: My pull-down assay shows high background or non-specific binding. How can I reduce this?

  • Cause: Inadequate blocking of the beads or the bait protein is sticking to the prey protein non-specifically.
  • Solution:
    • Ensure Thorough Blocking: Follow the protocol's blocking step meticulously using a high-quality, unrelated protein like BSA.
    • Optimize Buffer Conditions: Include a non-ionic detergent (like Triton X-100 or Tween-20) in your binding and wash buffers. Increasing the salt concentration (e.g., 150-500 mM NaCl) in the wash buffer can also help disrupt non-specific electrostatic interactions [5].
    • Include Controls: Always run a control with beads that have been through the coupling process without the bait protein. This identifies binding that is specific to your bait.

Q3: How can I study the effect of this compound on downstream signaling pathways in cells?

  • Method: A common approach is to treat cancer cell lines (e.g., A549, Calu-3, or SK-OV-3) with increasing concentrations of this compound and then analyze the phosphorylation status of EGFR/ErbB2 and key downstream proteins like AKT and ERK.
  • Protocol Outline:
    • Cell Treatment: Serum-starve cells overnight, then pre-treat with this compound (e.g., 0.001-5.0 μM) for a few hours.
    • Stimulation: Stimulate the cells with EGF to activate the pathway.
    • Lysis and Analysis: Lyse the cells and perform a Western blot, using phospho-specific antibodies against EGFR, AKT, and ERK to assess pathway inhibition [2].

Advanced Analysis: Signaling Pathway Reconstruction

For a systems-level understanding, you can computationally reconstruct signaling pathways. The diagram below models the core signaling flow that this compound disrupts, from membrane receptors to nuclear regulators.

G Ligand Ligand EGFR EGFR Ligand->EGFR Binds ErbB2 ErbB2 EGFR->ErbB2 Dimerizes DownstreamKinases DownstreamKinases EGFR->DownstreamKinases Phosphorylates This compound This compound This compound->EGFR Inhibits This compound->ErbB2 Inhibits TR TR DownstreamKinases->TR Activates CellularResponse CellularResponse TR->CellularResponse Gene Expression

Key Insight: Methods like LocPL improve automatic pathway reconstruction by incorporating protein localization data, ensuring that predicted signaling paths are spatially plausible (e.g., signal flows from membrane to cytosol to nucleus) [7]. This is crucial for generating accurate and testable hypotheses about this compound's comprehensive effects on cellular signaling networks.

References

Analytical Method for Quantifying Allitinib and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

A sensitive and reliable LC-MS/MS method has been developed and validated for the simultaneous determination of allitinib and its two major metabolites (M6, an amide hydrolysis metabolite, and M10, a 29,30-dihydrodiol metabolite) in human plasma [1].

The table below summarizes the key parameters of the analytical method:

Parameter Specification
Analytes This compound, Metabolite M6, Metabolite M10
Internal Standards Lapatinib and NB-2 (an this compound analog)
Sample Preparation Protein Precipitation
Analytical Column Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm)
Mass Spectrometry APCI in positive ion MRM mode
Linear Range (ng/mL) This compound: 0.300-200; M6: 0.030-20.0; M10: 0.075-50.0
Accuracy & Precision Within ±15% (intra- and inter-day)

Experimental Protocol

Here is a detailed workflow for the sample preparation and analysis of this compound in human plasma, based on the cited method [1]. The following diagram illustrates the key steps:

allitinib_workflow start Start with Human Plasma Sample pp Protein Precipitation start->pp inj Inject into LC-MS/MS pp->inj sep Gradient Elution on C18 Column inj->sep det Detection via APCI-MS/MS (MRM) sep->det end Data Analysis det->end

  • Sample Preparation: Use a simple protein precipitation method to extract the analytes from the human plasma sample.
  • Chromatographic Separation: Inject the processed sample onto the LC system. Use a gradient elution with:
    • Mobile Phase A: 5 mM ammonium acetate with 0.1% formic acid.
    • Mobile Phase B: 50% (v/v) methanol in acetonitrile.
  • Mass Spectrometric Detection: Detect the analytes using an atmospheric-pressure chemical ionization (APCI) source in positive ion mode with Multiple Reaction Monitoring (MRM).

Stability Considerations & Troubleshooting Guide

The following FAQs address potential stability issues you might encounter during your analysis of this compound.

What are the major stability concerns when handling this compound in solution?

While specific degradation products are not listed for this compound itself, its two major human plasma metabolites (M6 and M10) are products of amide hydrolysis and dihydrodiol formation, respectively [1]. This suggests that this compound may be susceptible to similar chemical processes. Furthermore, general principles of analyte stability in biological matrices highlight several factors to control [2]:

  • Enzymatic Degradation: Ester-or amide-containing drugs can be unstable in plasma. The use of a protein denaturant during sample collection and processing can inhibit enzyme activity.
  • pH: The pH of plasma and urine can increase upon storage, degrading pH-sensitive compounds. Properly buffering your samples is critical.
  • Oxidation: Adding an antioxidant (e.g., ascorbic acid) to the plasma matrix can inhibit oxidation for susceptible compounds.
  • Temperature: Conducting sample processing on ice or at 4°C is a standard practice to enhance stability.

Why might my cell-based assays show variable results with this compound?

The cytotoxic effect of this compound is highly dependent on the genetic background of the cancer cell lines used. A large-scale study found that KRAS mutation status is a key predictive biomarker [3].

  • Cell lines with KRAS mutations are significantly associated with resistance to this compound.
  • Transfecting a sensitive cell line (H292) with activating KRAS mutations (G12D or G12S) was sufficient to confer a resistant phenotype [3].
  • Therefore, when designing experiments or troubleshooting variable cytotoxicity results, you should genotype your cell models for KRAS status.

How should I formulate this compound for in vivo studies?

For animal administration (e.g., oral gavage in mice), this compound tosylate can be formulated as a homogeneous suspension [4].

  • Recommended Vehicle: 0.5% hydroxyethyl cellulose solution.
  • Preparation: Add the compound to the vehicle and mix evenly to form a uniform suspension. The mixed solution should be used immediately for optimal results.
  • Dosing: In xenograft models, this compound was administered orally at 25, 50, and 100 mg/kg, twice daily [4].

References

FAQ: How Can I Improve the LLOQ for Allitinib and Its Metabolites?

Author: Smolecule Technical Support Team. Date: February 2026

A: The primary challenge in achieving a sensitive assay for allitinib is often the low mass spectrometry response of its amide hydrolysis metabolite (M6). A proven solution is to use a mass spectrometer with a more efficient ionization source.

  • Problem: Initial method development using a Thermo Fisher Quantum Ultra mass spectrometer failed to achieve the required sensitivity for the M6 metabolite [1].
  • Solution: Switching to an AB Sciex Triple Quad 6500 system equipped with an atmospheric-pressure chemical ionization (APCI) source successfully improved sensitivity, allowing for the required LLOQ [1] [2].

Optimized Method Performance and Parameters

The table below summarizes the validated performance data and key parameters for the sensitive LC-MS/MS method [1] [2].

Parameter This compound Metabolite M6 Metabolite M10
LLOQ 0.300 ng/mL 0.030 ng/mL 0.075 ng/mL
Calibration Range 0.300 - 200 ng/mL 0.030 - 20.0 ng/mL 0.075 - 50.0 ng/mL
Internal Standard NB-2 (an this compound analog) Lapatinib Lapatinib
Sample Volume 100 μL human plasma
Sample Prep Protein Precipitation
Run Time 5.0 minutes
Mass Spectrometer AB Sciex Triple Quad 6500
Ion Source Atmospheric-Pressure Chemical Ionization (APCI)
Detection Mode Positive Ion, Multiple Reaction Monitoring (MRM)

Experimental Protocol: Sensitive Quantification of this compound

Here is the detailed methodology used to achieve the improved LLOQ for this compound and its metabolites [1] [2].

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 μL of human plasma sample into a microcentrifuge tube.
  • Add the precipitating solvent (e.g., acetonitrile) containing the internal standards (NB-2 for this compound, lapatinib for M6 and M10).
  • Vortex the mixture vigorously, then centrifuge to pellet the precipitated proteins.
  • Transfer the clear supernatant to an autosampler vial for injection.

2. Liquid Chromatography (LC) Conditions

  • Column: Zorbax Eclipase XDB C18 (50 mm × 4.6 mm, 1.8 μm)
  • Mobile Phase A: 5 mM Ammonium Acetate with 0.1% Formic Acid
  • Mobile Phase B: 50% (v/v) Methanol in Acetonitrile
  • Elution: Gradient elution
  • Flow Rate: ~0.4 - 0.5 mL/min (exact value not specified in results)
  • Injection Volume: 1 - 5 μL (exact value not specified in results)
  • Total Run Time: 5.0 minutes

3. Mass Spectrometry (MS) Conditions

  • Instrument: AB Sciex Triple Quad 6500
  • Ion Source: APCI in positive ion mode
  • Data Acquisition: Multiple Reaction Monitoring (MRM)

The following workflow diagram illustrates the complete process from sample to result.

allitinib_workflow start Start: 100 µL Human Plasma prep Protein Precipitation with Internal Standards start->prep lc LC Separation C18 Column, 5 min Gradient prep->lc ms MS Detection APCI Source, MRM Mode lc->ms result Result: Quantification at Improved LLOQ ms->result

Troubleshooting Guide for Sensitivity Issues

If you are still facing sensitivity problems, consider these areas for optimization:

  • Ion Source Selection: If your metabolites, particularly M6, show poor response with an electrospray ionization (ESI) source, try switching to an APCI source, as it was critical for this assay [1].
  • Sample Cleanup: While simple protein precipitation was sufficient for this method, other techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can provide cleaner samples and further reduce matrix effects, potentially improving signal-to-noise [3] [4].
  • Chromatographic Optimization: Ensure the chromatographic peaks are sharp and symmetrical. A longer column, smaller particle size, or finer tuning of the mobile phase gradient can help concentrate the analyte band, leading to a stronger signal [4].

References

Allitinib sample collection processing stability

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Quantification

For reliable quantification of allitinib and its metabolites in biological matrices, the following LC-MS/MS method has been developed and validated. This core methodology can serve as a reference for your own analytical work.

Table 1: Validated LC-MS/MS Method for this compound and Metabolites in Human Plasma [1]

Parameter Specification
Analytes This compound, Metabolite M6 (amide hydrolysis), Metabolite M10 (29,30-dihydrodiol)
Sample Volume 100 μL human plasma
Sample Preparation Protein precipitation
LC Column Zorbax SB-C18 (50 mm × 2.1 mm, 3.5 μm)
Mobile Phase A: 2 mM Ammonium Acetate (0.1% Formic Acid); B: Acetonitrile
Gradient 10% B to 90% B over 2.5 minutes
Run Time 5 minutes
Mass Spectrometer API 4000 Q-Trap
LLOQ This compound: 0.300 ng/mL; M6: 0.030 ng/mL; M10: 0.075 ng/mL

The experimental workflow for this method can be visualized as follows:

Human Plasma Sample Human Plasma Sample Protein Precipitation Protein Precipitation Human Plasma Sample->Protein Precipitation LC Separation (C18 Column) LC Separation (C18 Column) Protein Precipitation->LC Separation (C18 Column) MS/MS Detection MS/MS Detection LC Separation (C18 Column)->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Mobile Phase (Gradient Elution) Mobile Phase (Gradient Elution) Mobile Phase (Gradient Elution)->LC Separation (C18 Column)

This compound Metabolism and Stability Considerations

Understanding this compound's metabolic pathway is crucial for anticipating stability issues, as the drug is designed to be chemically reactive.

Key Metabolic Pathways [2]:

  • Primary Biotransformation: The major metabolic pathways involve the amide hydrolysis of the acrylamide side chain (forming M6) and the formation of a dihydrodiol (M10) via epoxidation of the acrylamide group by Cytochrome P450s (like CYP3A4/5) and subsequent hydrolysis by Epoxide Hydrolase.
  • Reactive Site: The α,β-unsaturated carbonyl (acrylamide) group is pharmacologically designed to form a covalent bond with cysteine residues (Cys797) in the EGFR kinase domain. This same electrophilic property makes it susceptible to reaction with other nucleophiles (e.g., glutathione) and could lead to non-specific binding or degradation, especially in matrices like plasma [2].
  • Clinical PK Observations: The parent drug is extensively metabolized. In cancer patients, the major circulating components in plasma were found to be thiol conjugates and the dihydrodiol metabolite (M10), indicating that the parent this compound is not the dominant species in vivo [2].

Based on this chemistry, here is a diagram of the major metabolic pathways:

This compound (Parent Drug) This compound (Parent Drug) Amide Hydrolysis Metabolite (M6) Amide Hydrolysis Metabolite (M6) This compound (Parent Drug)->Amide Hydrolysis Metabolite (M6) Hydrolysis This compound Epoxide (M23) This compound Epoxide (M23) This compound (Parent Drug)->this compound Epoxide (M23) CYP450 Oxidation Thiol Conjugates Thiol Conjugates This compound (Parent Drug)->Thiol Conjugates Reaction with Glutathione 27,28-Dihydrodiol this compound (M10) 27,28-Dihydrodiol this compound (M10) This compound Epoxide (M23)->27,28-Dihydrodiol this compound (M10) Epoxide Hydrolase

Troubleshooting Guide & FAQs

Here are answers to common technical questions and guidance for troubleshooting experimental issues.

Table 2: Frequently Asked Questions and Troubleshooting [3] [1] [2]

Question / Issue Guidance & Recommended Action
What are the key stability concerns for this compound? The primary risk is the reactivity of the acrylamide group, leading to covalent binding to proteins or degradation via hydrolysis and oxidation.
How should I handle samples for parent drug analysis? Immediately process plasma samples using acidification or organic solvent precipitation to denature enzymes and minimize enzymatic and chemical degradation. Analyze promptly.
I am detecting low levels of the parent drug. Why? This is expected in vivo. Focus on quantifying the major metabolites (M6, M10, thiol conjugates) for a complete pharmacokinetic profile.
How can I improve the LC-MS/MS signal for metabolites? The method in [1] initially struggled with M6 sensitivity on one instrument but was resolved by switching to an API 4000 Q-Trap, highlighting the need for instrument-specific optimization.
What is the general best practice for sample handling? As a general rule for bioanalysis, evaluate stability in a manner that accounts for the sample's entire lifecycle—from collection to final analysis [3].

Recommended Practices Summary

To summarize the key technical takeaways for your experimental design:

  • Methodology: The LC-MS/MS method in [1] is a robust starting point for simultaneous quantification of this compound and its key metabolites.
  • Stability Focus: Prioritize strategies to mitigate degradation of the reactive acrylamide group. Based on general principles for handling such compounds, consider controlling sample pH, using antioxidants, and ensuring a cold chain during sample collection and processing [3].
  • Metabolite Inclusion: For any in vivo study, your analytical method must be capable of detecting the major metabolites M6 and M10 to accurately interpret the data.

References

Allitinib Metabolism and First-Pass Effect

Author: Smolecule Technical Support Team. Date: February 2026

The absorbed allitinib is extensively metabolized by multiple enzymes in the body. A preclinical study in rats determined its oral bioavailability to be only 5.7%, which is attributed to several factors, including first-pass metabolism [1].

The table below summarizes the core quantitative data from clinical and preclinical studies:

Aspect Finding Clinical/Preclinical Relevance
Oral Bioavailability (in rats) 5.7% [1] Indicates significant pre-systemic drug loss; a key reason for low exposure.
Major Circulating Active Metabolites M6 (amide hydrolysis) and M10 (27,28-dihydrodiol this compound) [2] [1] Contribute to pharmacological activity; steady-state exposures are 11% and 70% of this compound, respectively [2] [1].
Key Enzymes Involved CYP3A4/5, CYP1A2, Epoxide Hydrolase, Glutathione-S-Transferase (GST) [2] [1] Explains potential for drug-drug interactions and inter-individual variability.
Formation of Reactive Intermediates Detected as thiol conjugates and dihydrodiol metabolites in humans [2] [1] Suggests a potential mechanism for off-target effects or toxicity that requires investigation.

FAQs and Troubleshooting Guide

Here are answers to common questions and issues that may arise during research on this compound's pharmacokinetics.

Q1: Why is the oral bioavailability of this compound so low?

The low bioavailability is a result of several potential factors working in concert [1]:

  • Extensive First-Pass Metabolism: The drug is significantly metabolized by enzymes in the gut wall and liver before it reaches the systemic circulation.
  • Efflux Transport: Transport proteins like P-glycoprotein (P-gp) may pump the drug out of intestinal cells back into the lumen, reducing absorption.
  • Poor Solubility/Permeability: The inherent physicochemical properties of the drug may limit its absorption through the gastrointestinal tract.
Q2: Which enzymes should I consider for reaction phenotyping experiments?

Your in vitro experiments should focus on a panel of enzymes. The primary contributors are:

  • Major CYP450s: CYP3A4/5 and CYP1A2 are the main cytochrome P450 isoforms involved [2] [1].
  • Other Key Enzymes: Epoxide Hydrolase is critical for the formation of the major metabolite M10. Furthermore, the formation of glutathione conjugates is NADPH-independent and catalyzed by Glutathione-S-Transferase (GST), not P450 enzymes [2] [1].
Q3: What are the major metabolic pathways and how can I identify the metabolites?

The following diagram illustrates the primary metabolic pathways of this compound, based on data from clinical studies [2] [1].

allitinib_metabolism This compound This compound M1 M1: O-dealkylthis compound This compound->M1 O-dealkylation M6 M6: Amide hydrolysis (Major Active) This compound->M6 Amide Hydrolysis M14_M16 M14/M16: Thiol Conjugates This compound->M14_M16 GST M23 M23: this compound Epoxide This compound->M23 Epoxidation M2 M2: O-dealkyl-27,28-dihydrogenated M5 M5: O-dealkyl-27,28-dihydrodiol M10 M10: 27,28-Dihydrodiol (Major Active) M23->M10 Epoxide Hydrolase

Experimental Protocol for Metabolite Identification:

  • Instrumentation: Use Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC/Q-TOF MS) [1].
  • Method: Compare the chromatographic retention times and high-energy MS fragmentation patterns of samples (e.g., from patient plasma, liver microsomes) with those of the parent drug (this compound) and synthesized reference standards for definitive identification [1].
  • Key Metabolites to Monitor: Focus on the major circulating active metabolites M6 and M10, as they contribute to the overall pharmacological activity [2] [1].

Key Experimental Considerations

  • Interpatient Variability: Clinical data shows significant interpatient variability in this compound exposure [1]. When designing in vivo studies or analyzing data, account for factors like genetic polymorphisms in CYP enzymes and drug transporters.
  • Reactive Intermediate Screening: Given the detection of thiol conjugates and dihydrodiol metabolites, incorporate assays to screen for reactive intermediates and potential protein binding in your safety assessment pipeline [2] [1].

References

Metabolism and Potential Interaction Mechanisms of Allitinib

Author: Smolecule Technical Support Team. Date: February 2026

While a specific drug interaction study for Allitinib is not available in the searched literature, its metabolic profile provides crucial clues about potential interactions. The table below summarizes the key enzymes involved in this compound's metabolism based on available research [1]:

Metabolic Aspect Key Enzymes/Pathways Involved Clinical/Experimental Evidence
Primary Metabolism Amide hydrolysis; Dihydrodiol formation Identified as dominant metabolic pathways in cancer patients [1].
Oxidative Metabolism Cytochrome P450s (CYPs); Epoxide Hydrolase CYP enzymes and epoxide hydrolase are involved in biotransformation, leading to metabolites like O-dealkylthis compound and dihydrodiol this compound [1].
Reactive Metabolites Formation of an epoxide intermediate (M23) The epoxide metabolite is susceptible to enzymatic hydrolysis by epoxide hydrolase or spontaneous glutathione conjugation [1].

The following diagram illustrates the primary metabolic pathways of this compound and the potential sites for drug interactions:

allitinib_metabolism This compound Metabolic Pathways and Interaction Risks This compound This compound M1 O-dealkylthis compound (M1) This compound->M1 CYP Enzymes M6 Amide Hydrolysis Metabolite (M6) This compound->M6 Amide Hydrolysis M23 This compound Epoxide (M23) This compound->M23 CYP Enzymes (Potential Bioactivation) M5 O-dealkyl-dihydrodiol This compound (M5) M1->M5 Epoxide Hydrolase Excretion Excretion M5->Excretion M6->Excretion M10 27,28-dihydrodiol This compound (M10) M10->Excretion M23->M10 Epoxide Hydrolase (Detoxification) GSH_Conjugate Glutathione Conjugate M23->GSH_Conjugate Glutathione (Detoxification) GSH_Conjugate->Excretion CYP_Interaction Potential DDI with CYP Inhibitors/Inducers CYP_Interaction->M23 GSH_Interaction Potential DDI if Glutathione Depleted GSH_Interaction->M23

Key Considerations for Researchers

Based on the metabolic data, here are the primary interaction risks and experimental recommendations:

  • Enzyme-Mediated Interactions: Since CYP enzymes are involved in this compound's metabolism, co-administration with strong CYP inhibitors or inducers could alter this compound's exposure [1]. Although the specific CYP isoforms are not fully detailed, exercise caution with broad-spectrum inhibitors.
  • Reactive Metabolite Formation: The formation of the This compound epoxide (M23) suggests a potential for mechanism-based interactions or toxicity. The fate of this epoxide depends on competing pathways: detoxification via epoxide hydrolase or glutathione conjugation. Factors that deplete glutathione or inhibit epoxide hydrolase could increase the compound's reactivity [1].
  • High Interpatient Variability: One study noted "significant interpatient variability" in this compound pharmacokinetics, suggesting that genetic polymorphisms in metabolic enzymes or other factors could cause variable drug response [1].

Experimental Guidelines & Risk Assessment

For your experiments, consider these protocols to proactively assess interaction risks:

  • In Vitro Systems: Use human liver microsomes or recombinant CYP enzymes to identify which specific CYP isoforms metabolize this compound. This helps pinpoint which inhibitors/inducers to focus on.
  • Reactive Metabolite Screening: Incorporate trapping agents like glutathione or potassium cyanide in your metabolic incubations to detect and characterize reactive, electrophilic metabolites.
  • Transporter Interactions: Although not covered in the available studies, investigating interactions with common drug transporters is a prudent step, given their role in the disposition of many tyrosine kinase inhibitors.

References

Allitinib Metabolism & Reactive Intermediate FAQ

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are reactive intermediates, and why are they a concern in allitinib metabolism?

Reactive intermediates are short-lived, high-energy, highly reactive molecules formed during the steps of a chemical reaction. In drug metabolism, if reactive intermediates bind irreplaceably to cellular proteins or DNA, they can cause cell damage or lead to toxic effects [1].

For this compound, the primary concern lies in its acrylamide group, which is designed to covalently bind to its targets (EGFR and ErbB2). This same electrophilic property makes it susceptible to forming reactive intermediates. Studies in cancer patients and preclinical models have identified the formation of an This compound epoxide (M23) and subsequent dihydrodiol metabolites (e.g., M10), indicating the presence of a highly reactive epoxide intermediate [2].

Q2: How can I detect and characterize reactive intermediates in this compound metabolism?

The following table summarizes the key metabolites and analytical methods used for this compound:

Metabolite Type / Significance Primary Analytical Method Key Identifier (m/z)
This compound (Parent) Irreversible EGFR/ErbB2 inhibitor LC-MS/MS 449.120 [2]
This compound Epoxide (M23) Reactive Intermediate LC-MS/MS compared to synthesized standard 465.115 [2]
27,28-dihydrodiol this compound (M10) Detoxification product of epoxide LC-MS/MS 483.125 [2]
Thiol Conjugates Trapped reactive intermediates LC-MS/MS Varies (increased mass) [2]

Detailed Protocol: Characterizing Metabolites via LC-MS/MS

  • Sample Preparation: Process plasma, urine, or fecal samples from dosed subjects (e.g., cancer patients or animal models) using protein precipitation or solid-phase extraction.
  • Chromatographic Separation: Use a C18 column with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid) to separate metabolites.
  • Mass Spectrometric Analysis:
    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
    • First, run the sample in full-scan mode to detect potential metabolites based on their mass-to-charge ratio (m/z).
    • For the parent drug (this compound, m/z 449.120), perform product ion scanning to establish its fragmentation pattern.
    • For reactive intermediates like the epoxide (m/z 465.115), use multiple reaction monitoring (MRM) for sensitive and specific detection by comparing its retention time and fragmentation pattern with a synthesized reference standard [2].
Q3: Which enzymes are involved in the formation and detoxification of this compound's reactive intermediates?

The table below outlines the key enzymes:

Enzyme Role in this compound Metabolism Net Effect
Cytochrome P450s (CYPs) Oxidizes the acrylamide group to form the reactive epoxide intermediate (M23). Bioactivation (Formation of reactive intermediate) [2]
Epoxide Hydrolase (EH) Hydrolyzes the reactive epoxide (M23) to form the much less reactive dihydrodiol metabolite (M10). Detoxification (Neutralization of reactive intermediate) [2]
Q4: What experimental strategies can mitigate risks associated with these intermediates?
  • In vitro Trapping Studies: Incubate this compound with liver microsomes in the presence of nucleophilic trapping agents. Glutathione (GSH) is commonly used to trap soft electrophiles; detection of GSH conjugates confirms the formation of reactive intermediates and provides a pathway for their detoxification [1] [2].
  • Enzyme Inhibition/Activation: Use chemical inhibitors or recombinant enzymes to identify the specific CYP isoforms responsible for epoxide formation. Conversely, you can investigate the role of Epoxide Hydrolase in the detoxification process by using selective inhibitors [2].
  • Evaluate Covalent Binding: Use radiolabeled this compound to quantify the extent of irreversible binding to hepatic proteins, which is a direct measure of potential toxicity risk [2].

Pathway and Workflow Visualizations

The following diagrams, created with Graphviz, illustrate the metabolic pathway and experimental strategy for managing this compound's reactive intermediates.

This compound Metabolic Pathway

allitinib_pathway This compound This compound Epoxide Epoxide This compound->Epoxide  Bioactivation   Dihydrodiol Dihydrodiol Epoxide->Dihydrodiol  Detoxification   GSH_Conjugate GSH_Conjugate Epoxide->GSH_Conjugate  Trapping   CYP CYP CYP->this compound  Catalyzes   EH EH EH->Epoxide  Catalyzes   GSH GSH GSH->Epoxide  Quenches  

This compound is bioactivated by CYP enzymes into a reactive epoxide intermediate. This epoxide can be detoxified via hydrolysis by Epoxide Hydrolase (EH) or by conjugation with Glutathione (GSH).

Reactive Intermediate Management Workflow

risk_management_workflow Start In vitro Incubation (this compound + Liver Microsomes) Trap Add Trapping Agent (e.g., Glutathione) Start->Trap Analyze LC-MS/MS Analysis Trap->Analyze Detect Detect Reactive Intermediates? Analyze->Detect IdentifyEnz Identify Enzymes (CYP Inhibition/Activation) Detect->IdentifyEnz Yes Profile Define Metabolic Profile & Assess Risk Detect->Profile No QuantifyBind Quantify Covalent Binding (Radiolabel) IdentifyEnz->QuantifyBind QuantifyBind->Profile

A systematic experimental workflow for identifying, characterizing, and mitigating the risks associated with reactive intermediates formed from this compound.

References

Lapatinib Efficacy and Safety Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key outcomes for lapatinib, both as a single agent and in combination with other therapies, based on a 2022 systematic review and meta-analysis [1] [2].

Regimen & Comparison Overall Survival (OS) Progression-Free Survival (PFS) Pathologic Complete Response (pCR) Key Toxicities (vs. Trastuzumab)
Lapatinib + Trastuzumab vs. Trastuzumab Superior [1] [2] Not significantly different in some studies [3] Superior [1] [2] Higher incidence of diarrhea and rash/skin toxicity [1] [2]
Lapatinib vs. Trastuzumab Inferior [1] [2] Inferior [1] [2] Inferior [1] [2] Higher incidence of diarrhea and rash/skin toxicity; lower incidence of cardiac toxicity [1] [2]

Key Experimental Data and Trial Designs

For researchers, the methodology and specific outcomes of pivotal trials provide crucial context. Here are details from key studies involving lapatinib.

  • DETECT III Trial Design: This was a randomized trial for patients with metastatic breast cancer who had HER2-negative tumors but HER2-positive Circulating Tumor Cells (CTCs) [3].

    • Intervention: Standard therapy (chemotherapy or endocrine therapy) with or without lapatinib.
    • Primary Findings: While the lapatinib arm did not show a significant improvement in CTC clearance or PFS, it resulted in a more than doubled median overall survival (20.5 months vs. less in the control arm) [3]. This suggests lapatinib may target a small subgroup of CTCs with high tumor-initiating capacity.
  • Mechanism of Action & Radiosensitization Studies: Preclinical studies have explored the molecular mechanism by which lapatinib enhances the effects of radiation.

    • Experimental Protocol: In basal breast cancer cell lines (like SUM102), cells were treated with lapatinib or vehicle for 2 hours prior to irradiation (5 Gy). Protein lysates were then analyzed via western blot to assess downstream signaling pathways. Cell survival was measured using clonogenic assays [4].
    • Key Finding: Lapatinib-mediated radiosensitization was found to be primarily achieved through the inhibition of the RAF > MEK > ERK signaling pathway, and not through JNK inhibition [4].

Visualizing Lapatinib's Mechanism and Radiosensitization

The following diagram illustrates the key molecular mechanism of lapatinib and how it contributes to radiosensitization, as identified in preclinical research [4] [5] [6].

G Lapatinib Mechanism and Radiosensitization IR Ionizing Radiation EGFR_HER2 EGFR/HER2 Dimer IR->EGFR_HER2 Activates Downstream Downstream Signaling (MAPK, PI3K/AKT, JNK) EGFR_HER2->Downstream Phosphorylates/Activates Lapatinib Lapatinib (TKI Inhibitor) Lapatinib->EGFR_HER2 Inhibits TK Domain Radiosensitization Radiosensitization (Reduced Clonogenic Survival) Lapatinib->Radiosensitization CellSurvival Promotes Cell Survival and Radioresistance Downstream->CellSurvival

Implications for Future Allitinib Comparisons

The absence of direct comparison data means that establishing the relative efficacy of this compound and lapatinib would require new, head-to-head preclinical and clinical studies.

To design such a comparison, you could consider benchmarking against the established data for lapatinib:

  • Efficacy Endpoints: Overall Survival (OS), Progression-Free Survival (PFS), and Pathologic Complete Response (pCR) are critical metrics [1] [2].
  • Mechanistic Studies: Investigate if this compound's mechanism involves inhibition of specific pathways like RAF/MEK/ERK, similar to lapatinib's role in radiosensitization [4].
  • Safety Profile: A comparative safety analysis should focus on rates of diarrhea, skin rash, and cardiac toxicity, which are known challenges with lapatinib [1] [2].

References

Allitinib comparative cytotoxicity panel cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Cytotoxicity Comparison of Allitinib

The table below summarizes the half-maximal growth inhibitory (GI50) values for this compound, Afatinib, and Cetuximab across various cell lines. A lower GI50 indicates higher potency [1] [2].

Cell Line Cancer Type Key Mutations/Amplifications This compound (nM) Afatinib (nM) Cetuximab (μg/mL)
SCC4 Head and Neck (Oral cavity) Wild-type (EGFR, KRAS, NRAS) 217.68 115.32 > 250
SCC25 Head and Neck (Oral cavity) Wild-type (EGFR, KRAS, NRAS) 207.29 224.70 216.85
JHU13 Head and Neck Wild-type (EGFR, KRAS, NRAS) 388.94 472.60 > 250
FADU Head and Neck (Hypopharynx) Wild-type (EGFR, KRAS, NRAS) 384.07 774.41 > 250
A431 Skin Epidermoid Wild-type (EGFR, KRAS, NRAS) 121.31 156.92 128.0
HCB289 Head and Neck (Oral cavity) Wild-type (EGFR, KRAS, NRAS) 845.32 >1000 > 250
HN13 Head and Neck (Tongue) EGFR p.H773Y mutation, EGFR amplification >1000 >1000 > 250
JHU28 Head and Neck KRAS p.G12S mutation >1000 >1000 > 250
JHU12 Head and Neck (Oral cavity) Wild-type (EGFR, KRAS, NRAS) >1000 >1000 > 250
NCI-H292 Lung KRAS wild-type (control) IC50: ~0.95 µM* IC50: N/A N/A
NCI-H292 KRAS G12D Lung KRAS p.G12D mutation IC50: ~6.56 µM* IC50: N/A N/A
NCI-H292 KRAS G12S Lung KRAS p.G12S mutation IC50: ~8.47 µM* IC50: N/A N/A

Note: Values for NCI-H292 and its engineered variants are IC50 (half-maximal inhibitory concentration) from a separate study and are in µM for direct mutant vs. wild-type comparison [3]. N/A indicates data not available in the searched articles.

Experimental Methodology Overview

The cytotoxicity data was generated using standardized in vitro assays. The following diagram outlines the general experimental workflow.

G Start Start Experiment CellPlating Plate Cells in Multi-well Plates Start->CellPlating DrugTreatment Treat with Drug Dilution Series CellPlating->DrugTreatment Incubation Incubate (e.g., 72 hours) DrugTreatment->Incubation ViabilityAssay Add Viability Assay Reagent (e.g., MTS) Incubation->ViabilityAssay Measurement Measure Absorbance/Signal ViabilityAssay->Measurement DataAnalysis Calculate GI50/IC50 Values Measurement->DataAnalysis End Data Interpretation DataAnalysis->End

Key Experimental Details:

  • Cell Lines & Culture: Studies used established cancer cell lines, cultured in recommended media (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS) and maintained at 37°C with 5% CO₂ [1] [2].
  • Viability Assay: Cell viability was typically measured using colorimetric assays like MTS or WST-8. These reagents are added to cells after drug treatment, and the resulting signal, proportional to the number of live cells, is measured with a microplate reader [3] [1].
  • Data Processing: Dose-response curves are plotted, and GI50/IC50 values are calculated using specialized software (e.g., Prism, SPSS). The GI50 represents the drug concentration that causes a 50% reduction in net cell growth [1] [2].

Molecular Insights and Resistance Mechanisms

The cytotoxicity of this compound is significantly influenced by the tumor's genetic background. The signaling pathway diagram below illustrates key resistance mechanisms.

G EGFR EGFR/HER Family KRAS KRAS Mutation EGFR->KRAS Downstream Signal AKT AKT Pathway (Phospho-AKT) KRAS->AKT Resistance Therapeutic Resistance KRAS->Resistance Primary mTOR mTOR Signaling AKT->mTOR AKT->Resistance Primary mTOR->Resistance Secondary This compound This compound Irreversible Pan-EGFR Inhibitor This compound->EGFR Inhibits Combination Sensitivity Restored (e.g., with Everolimus) Combination->mTOR Inhibits

Key Findings on Biomarkers and Resistance:

  • KRAS Mutations: Are a primary biomarker of resistance. In NSCLC and other solid tumors, KRAS mutations (e.g., G12D, G12S) confer a strong resistant profile to this compound and Afatinib [3] [2].
  • AKT/mTOR Pathway Activation: High levels of phosphorylated AKT are associated with resistance to this compound, Afatinib, and Cetuximab in HNSCC [1]. In KRAS-mutant NSCLC, the resistance is linked to upregulation of the focal adhesion-PI3K-Akt-mTOR signaling axis [2].
  • Overcoming Resistance: Combining this compound with an mTOR inhibitor like Everolimus was shown to restore drug sensitivity and synergistically increase cytotoxicity in resistant KRAS-mutant NSCLC cell lines [2].

Interpretation Guide for Researchers

  • This compound shows broad efficacy but is highly dependent on cellular genetics. It is most potent in models with wild-type KRAS and without hyperactive AKT/mTOR signaling.
  • KRAS status is a critical negative predictor of response to this compound. Screening for KRAS mutations can help identify patient populations unlikely to benefit.
  • The AKT/mTOR pathway presents a promising therapeutic target for combination strategies to overcome de novo or acquired resistance to this compound.

References

Allitinib irreversible reversible EGFR inhibitors comparison

Author: Smolecule Technical Support Team. Date: February 2026

Allitinib vs. Other EGFR Inhibitors at a Glance

Feature This compound (Irreversible) Reversible EGFR Inhibitors (e.g., Gefitinib, Erlotinib) Irreversible Pan-HER Inhibitors (e.g., Afatinib, Dacomitinib) 3rd Gen Irreversible (e.g., Osimertinib)
Key Mechanism Irreversibly binds to EGFR & ErbB2 (HER2) [1] [2] Reversibly binds to EGFR's kinase domain [3] Irreversibly binds to multiple ErbB family members [3] Irreversibly binds to EGFR; effective against T790M resistance mutation [3]
Primary Targets EGFR (IC50: 0.5 nM), ErbB2 (IC50: 3 nM) [1] EGFR (common mutations) [3] EGFR, HER2, HER4 [3] EGFR (sensitizing & T790M mutations) [3]
Preclinical Anti-proliferative Activity (IC50) NCI-H1975 (EGFR T790M/L858R): 0.7 μM [1] Information Missing Information Missing Information Missing
Resistance Coverage Effective against EGFR T790M/L858R in vitro (IC50: 12 nM) [1] No activity against T790M mutation [3] Limited activity against T790M mutation [3] Specifically designed to target T790M mutation [3]
Key Toxicity Profile Potential for reactive metabolite formation; covalent binding to proteins [2] Rash, diarrhea, hepatotoxicity [3] Higher incidence of GI toxicity and skin rash [3] Differentiated profile: QT prolongation [3]
Clinical Status Clinical trials in China for solid tumors [2] Approved globally (1st-line & later lines) [3] Approved globally [3] Approved globally; standard of care for 1st-line metastatic EGFR+ NSCLC [3]

Experimental Data and Protocols

The quantitative data in the table above comes from specific experimental protocols, which are crucial for researchers to interpret the results accurately.

  • Cellular Anti-proliferative Assay (SRB Assay): The IC50 value of 0.7 μM against NCI-H1975 cells was determined using a Sulforhodamine B (SRB) assay after a 72-hour incubation with this compound [1]. This colorimetric method estimates cell biomass by staining cellular proteins.
  • In Vitro Kinase Inhibition Assay: The IC50 values for EGFR (0.5 nM) and ErbB2 (3 nM) were obtained from biochemical kinase inhibition assays where this compound was incubated with the kinases for 1 hour at 37°C [2].
  • In Vivo Efficacy Studies: The anti-tumor activity of this compound was demonstrated in mouse xenograft models. Nude mice bearing SK-OV-3 and Calu-3 tumors were administered this compound orally at 25-100 mg/kg, twice daily for 28 days, resulting in dramatic suppression of tumor growth [1].

EGFR Signaling and Inhibitor Resistance Pathways

The following diagram illustrates the key signaling pathways involved in EGFR-driven cancers and the mechanisms by which resistance to TKIs, including irreversible inhibitors, can emerge.

G EGFR Signaling and TKI Resistance Mechanisms cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling Activation cluster_2 TKI Resistance Mechanisms (EGFR-Independent) Ligands Ligands RTKs RTKs Ligands->RTKs Binding & Dimerization EGFR EGFR Ligands->EGFR HER2 HER2 Ligands->HER2 Pathways Pathways RTKs->Pathways Phosphorylation & Activation Effects Effects Pathways->Effects Alters Gene Expression Resistance Resistance MET_Amp MET Amplification HGF_Overexp HGF Overexpression PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF HER2->PI3K_Akt HER2->RAS_RAF MET MET MET->PI3K_Akt Bypass Activation Survival Survival PI3K_Akt->Survival CellGrowth CellGrowth RAS_RAF->CellGrowth MET_Amp->MET Activates HGF_Overexp->MET Activates

Research Implications and Future Directions

This compound's unique profile as an irreversible inhibitor with potent activity against both EGFR and ErbB2 suggests its potential utility in overcoming certain forms of treatment resistance.

  • Overcoming Resistance: Its design as an irreversible inhibitor allows it to form a permanent bond with the target kinase, which can lead to more sustained pathway suppression and may help overcome resistance to reversible inhibitors [1] [2]. Its preclinical activity against the T790M resistance mutation is a key point of interest [1].
  • Addressing Heterogeneity: A significant challenge in EGFR therapy is tumor heterogeneity and acquired resistance. A prominent EGFR-independent resistance mechanism is the activation of bypass signaling pathways, such as MET amplification or HGF overexpression [4]. These can reactivate the crucial PI3K/Akt and MAPK signaling cascades even when EGFR is successfully blocked, leading to treatment failure.
  • Clinical Development Status: While earlier-generation irreversible TKIs like afatinib are widely approved, and osimertinib is a standard of care, this compound is still under investigation. Its distinct metabolism and potential for reactive intermediate formation, as revealed in clinical pharmacokinetic studies [2], are important considerations for its future development.

References

Comparative Safety Profiles of TKIs Across Cancers

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type TKI with Favorable Safety Profile Key Safety Findings & TKI-Specific Risks Source
Non-Small Cell Lung Cancer (NSCLC) [1] Erlotinib: Lowest risk of hypertension and thrombotic events. Anlotinib & Cabozantinib: Associated with the highest thrombotic risk [1].
Anaplastic Lymphoma Kinase (ALK) rearranged NSCLC [2] Alectinib: Lowest rate of grade 3-4 adverse events (AEs) (16.2%). Lorlatinib: Highest rate of grade 3-4 AEs (91.6%); common AEs include lipid level changes, cognitive/mood effects [2]. Ceritinib: High rate of severe AEs (78.3%); common AEs include diarrhea and hepatotoxicity [2].
Metastatic Renal Cell Carcinoma (RCC) [3] Sorafenib & Tivozanib: Best overall safety as monotherapies. Lenvatinib + Pembrolizumab (combo): Worst profile for any AEs, severe AEs, discontinuation/modification due to AEs, fatigue, nausea, vomiting [3]. Axitinib + Avelumab (combo): Worst for dysphonia, severe diarrhea, hypertension [3].
Chronic Myeloid Leukemia (CML) [4] Imatinib: Considered the safest among first-line options. Nilotinib & Flumatinib: Better safety regarding severe hematologic AEs. Dasatinib: More likely to cause anemia. Bosutinib: More likely to cause thrombocytopenia. Imatinib: More likely to cause neutropenia [4].

Methodologies from Cited Analyses

The safety data in the table above were generated using rigorous systematic review and meta-analysis methodologies. Here are the detailed experimental protocols from the cited studies:

  • Systematic Literature Search: Comprehensive searches were performed in major electronic databases like PubMed, Embase, and Cochrane Library. Search strategies combined specific TKI drug names (e.g., "Gefitinib," "Erlotinib," "Alectinib," "Ceritinib") with disease terms (e.g., "NSCLC," "renal cell carcinoma") and study type filters [1] [5].
  • Study Selection and Inclusion Criteria: Analyses included only Randomized Controlled Trials (RCTs). Standard inclusion criteria were prospective RCTs comparing TKIs (alone or with other therapies), reporting specific safety outcome data (e.g., incidence of hypertension, thrombotic events, grade 3-4 AEs), and English-language publications [1].
  • Data Extraction and Quality Assessment: Data on safety outcomes and study characteristics were extracted independently by multiple reviewers. The risk of bias in individual studies was assessed using Cochrane Collaboration tools [1].
  • Statistical Analysis - Network Meta-Analysis (NMA): A key feature was the use of Bayesian network meta-analysis, which allows for indirect comparisons of multiple treatments that have not been directly compared in head-to-head trials. Markov Chain Monte Carlo (MCMC) simulations were used for this complex modeling [1].
  • Ranking and SUCRA Values: Treatments were ranked based on their safety profiles using the Surface Under the Cumulative Ranking Curve (SUCRA). A higher SUCRA percentage indicates a better safety profile (lower risk of the adverse event) [1].

TKI Safety and Signaling Pathways

The safety profiles of TKIs are directly linked to their inhibition of specific signaling pathways crucial for cancer cell survival and normal cellular functions. The diagram below illustrates the primary pathways involved and the associated adverse events.

tki_pathway TKI Tyrosine Kinase Inhibitor (TKI) VEGF_Pathway VEGF Signaling Pathway TKI->VEGF_Pathway VEGFR-TKIs (e.g., Anlotinib, Cabozantinib) EGFR_Pathway EGFR Signaling Pathway TKI->EGFR_Pathway EGFR-TKIs (e.g., Erlotinib, Gefitinib) ABL_Pathway BCR-ABL Signaling Pathway TKI->ABL_Pathway BCR-ABL TKIs (e.g., Imatinib, Dasatinib) ALK_Pathway ALK Signaling Pathway TKI->ALK_Pathway ALK-TKIs (e.g., Alectinib, Lorlatinib) VEGF_AE Associated Adverse Events: • Hypertension • Thrombotic events VEGF_Pathway->VEGF_AE EGFR_AE Associated Adverse Events: • Skin rash • Diarrhea EGFR_Pathway->EGFR_AE ABL_AE Associated Adverse Events: • Hematologic toxicity (e.g., neutropenia, thrombocytopenia) ABL_Pathway->ABL_AE ALK_AE Associated Adverse Events: • Lipid level changes • Neurocognitive effects • Hepatotoxicity ALK_Pathway->ALK_AE

Key Insights for Researchers

  • Class-Specific Toxicity is Evident: The safety profile of a TKI is heavily influenced by its primary target. For example, VEGFR-TKIs consistently carry a higher risk of hypertension and vascular events [1], while BCR-ABL TKIs are more associated with hematologic toxicity [4].
  • Generational Trade-offs Exist: Newer-generation TKIs often have superior efficacy or overcome resistance but may introduce unique safety concerns. For instance, in ALK+ NSCLC, the third-generation TKI lorlatinib is highly effective but has a very high rate of severe AEs and unique neurocognitive effects [2].
  • Combination Therapies Increase Complexity: Combining TKIs with other drug classes, such as immunotherapy in RCC, can lead to a significantly worse safety profile compared to TKI monotherapy [3]. This is a critical consideration for combination therapy development.

References

The Critical Need for CNS-Effective Therapies in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

For patients with Anaplastic Lymphoma Kinase-positive (ALK-positive) NSCLC, the CNS is a common site of metastasis. Up to 30-40% of patients have CNS metastases at initial diagnosis, and this can rise to 50-60% after treatment with first-generation inhibitors [1]. This high incidence is partly because early ALK inhibitors, like crizotinib, have poor penetration of the blood-brain barrier, making the brain a "sanctuary site" for cancer relapse [2] [3]. Developing agents with potent CNS efficacy is therefore a critical goal in oncology.

Molecular Basis of Alectinib's CNS Efficacy

Alectinib's superior CNS activity is not by chance but is rooted in its distinct molecular properties. The diagram below illustrates the key pharmacological advantage it holds over crizotinib in traversing the blood-brain barrier.

Alectinib is not a substrate for the P-glycoprotein (P-gp) efflux pump, which actively transports many drugs out of the brain. This allows alectinib to achieve effective concentrations in the CNS, unlike crizotinib, which is efficiently removed by P-gp [4] [2].

Comparative Efficacy Data: Alectinib vs. Alternatives

The following tables summarize key experimental data on Alectinib's systemic and CNS-specific efficacy from clinical trials and real-world studies.

Table 1: Systemic and CNS Progression Outcomes

This table compares the fundamental survival metrics between alectinib and crizotinib from the phase III ALEX trial and a 2025 real-world study.

Study / Metric Alectinib (CNS Mets) Crizotinib (CNS Mets) Hazard Ratio (HR) & P-value Context
ALEX Trial: PFS [4] HR: 0.40 (Reference) 95% CI: 0.25–0.64 Patients with baseline CNS metastases
ALEX Trial: Time to CNS Progression [4] Significantly longer (Reference) P < 0.0001 Compared to crizotinib
2025 Real-World: CNS Progression Risk [5] Lower Risk Higher Risk N/A Sequential (crizotinib→alectinib) vs. upfront alectinib
Table 2: Intracranial Objective Response Rates (IC-ORR)

This table details the rates of brain metastasis shrinkage, a direct measure of CNS efficacy, across different patient populations.

Patient Population IC-ORR with Alectinib IC-ORR with Crizotinib Study Details

| TKI-Naïve, Measurable CNS Mets (ALEX Trial) [4] | 85.7% (Prior XRT) 78.6% (No Prior XRT) | 71.4% (Prior XRT) 40.0% (No Prior XRT) | IRC-assessed, per RANO-BM criteria | | Crizotinib-Resistant (Pooled NP28673/NP28761) [2] | 64.0% | N/A | Patients with measurable CNS disease at baseline | | Real-World, TKI-Naïve (2022 Retrospective) [1] | 81.8% | N/A | Cohort 1 (n=11 with target lesions) | | Real-World, Post-Crizotinib (2022 Retrospective) [1] | 76.5% | N/A | Cohort 2 (n=17 with target lesions) |

Detailed Experimental Protocols from Key Studies

To support the data above, here are the methodologies from the pivotal clinical trials.

  • Study Name: Phase III ALEX Trial (NCT02075840) [4]

  • Objective: To compare the efficacy and safety of alectinib versus crizotinib in treatment-naive patients with advanced ALK-positive NSCLC.

  • Key CNS-Specific Protocol:

    • Imaging: Mandatory brain imaging (MRI or CT) was conducted at baseline and every 8 weeks thereafter until disease progression.
    • Assessment: CNS end points, including intracranial objective response rate (IC-ORR) and time to CNS progression, were assessed by an Independent Review Committee (IRC).
    • Criteria: Response was evaluated using both RECIST v1.1 and the Response Assessment in Neuro-Oncology Brain Metastases (RANO-BM) criteria for a more specialized assessment of brain metastases.
  • Relevance: This rigorous, prospective design with uniform brain imaging provides high-level evidence for alectinib's superior CNS activity.

  • Study Name: 2025 Real-World Comparative Effectiveness Study [5]

  • Objective: To compare upfront alectinib with the sequential approach (crizotinib followed by alectinib) in a real-world setting in China.

  • Key Methodological Protocol:

    • Design & Population: A national retrospective study of 311 patients with advanced ALK-positive NSCLC conducted across nine sites.
    • Outcome Definitions:
      • Real-world PFS (rwPFS): For the sequential group, this was innovatively defined as the time from crizotinib initiation to disease progression, plus the time from alectinib initiation to subsequent progression or death.
      • Real-world intracranial PFS (rwiPFS): Time from ALK TKI initiation to intracranial disease progression or death.
    • Statistical Adjustment: The Inverse Probability of Treatment Weighting (IPTW) method was used to balance patient characteristics across treatment groups and reduce confounding bias.
  • Relevance: This study demonstrates the effectiveness of alectinib in routine clinical practice, complementing data from controlled trials.

Management of Leptomeningeal Disease

Key Takeaways for Drug Development Professionals

  • Overcoming the BBB is Key: Alectinib's success underscores the importance of designing kinase inhibitors that are not substrates for the P-gp efflux pump to effectively target CNS metastases.
  • Real-World Evidence (RWE) Validates Trials: Recent RWE confirms the robust CNS efficacy of alectinib observed in clinical trials and suggests that upfront treatment may be more effective at preventing CNS progression than a sequential strategy [5].
  • Impact on Treatment Paradigms: The potent CNS activity of alectinib is changing clinical practice, as reflected in professional guidelines, and offers a viable systemic treatment option for managing both brain and leptomeningeal disease, potentially delaying the need for local therapies like radiation [1] [6].

References

Allitinib biomarker analysis KRAS mutation status

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Cytotoxicity Data

The table below summarizes key findings from an in vitro screening of Allitinib's cytotoxicity across a large panel of human cancer-derived cell lines [1].

Cell Line / Model KRAS Status Experimental Outcome Key Quantitative Data
76 cancer cell lines (various types) Mutant vs. Wild-type KRAS mutations significantly associated with resistant (R) phenotype [1]. 36.8% cell lines highly sensitive (HS); 38.1% cell lines resistant (R) [1].
H292 lung cancer cell line (Wild-type KRAS) Wild-type (control) Exhibited an this compound-sensitive phenotype [2]. IC50: 0.95 ± 0.17 µM [2].
H292-KRAS-G12D (Transfected) Mutant (G12D) Reverted to this compound-resistant phenotype; increased aggressive behavior [1] [2]. IC50: 6.56 ± 0.23 µM (≈6x increase) [2].
H292-KRAS-G12S (Transfected) Mutant (G12S) Reverted to this compound-resistant phenotype; increased aggressive behavior [1] [2]. IC50: 8.47 ± 0.15 µM (≈8x increase) [2].

Detailed Experimental Protocol

The core methodology used to generate the data above is outlined as follows [1]:

  • Cell Line Panel & Culture: A panel of 76 human cancer-derived cell lines representing 11 different histological types was used. Cell lines were maintained under standard culture conditions.
  • Cytotoxicity Assay: Cell viability after this compound treatment was assessed using an MTS assay. The GI50 value (the drug concentration that inhibits 50% of cell growth) was calculated for each cell line.
  • Classification of Response: Based on GI50 scores, cell lines were classified into three categories:
    • Highly Sensitive (HS)
    • Moderately Sensitive (MS)
    • Resistant (R)
  • Mutational Profiling: The mutational status of key genes, including EGFR, KRAS, BRAF, and PIK3CA, was determined for all cell lines via direct sequencing.
  • Functional Validation (Transfection): To confirm causality, a naturally this compound-sensitive lung cancer cell line (H292, wild-type KRAS) was transfected with plasmids carrying the KRAS p.G12D or p.G12S mutations. The resulting cells were then re-evaluated for:
    • Cytotoxicity (IC50 measurement)
    • Malignant Phenotype: Colony formation, migration, and invasion assays.
    • In Vivo Proliferation: Tumor growth was assessed using a chorioallantoic membrane assay (CAM) [2].
  • Downstream Signaling Analysis: A reverse-phase protein array (RPPA) was used to analyze the phosphorylation status (activation) of key signaling proteins in the transfected mutant cell lines [2].

Mechanism of KRAS-Mediated Resistance

The experimental data indicates that KRAS mutations confer resistance to this compound by reactivating downstream survival pathways that the drug aims to block. The pathway diagram below illustrates this mechanism.

G EGFR EGFR/HER Family KRAS_WT KRAS (Wild-type) EGFR->KRAS_WT Activation This compound This compound This compound->EGFR Inhibits Downstream Downstream Pathways (RAF-MEK-ERK, PI3K-AKT) KRAS_WT->Downstream Controlled KRAS_Mut KRAS (Mutant) KRAS_Mut->this compound Confers Resistance KRAS_Mut->Downstream Constitutively Activates CellGrowth Cell Proliferation & Survival Downstream->CellGrowth

The RPPA analysis in the transfected H292 cells confirmed that the KRAS G12D and G12S mutations led to activation of several intracellular proteins, including AKT, CREB, HSP27, JNK, and TOR, which are part of these critical survival and growth networks [2].

Research Summary and Implications

  • Conclusion: Preclinical data robustly demonstrates that activating KRAS mutations (particularly G12D and G12S) are a predictive biomarker for resistance to the irreversible EGFR/HER2 inhibitor this compound [1] [2].
  • Mechanism: Mutant KRAS proteins constitutively activate downstream signaling pathways (like MAPK and PI3K-AKT), bypassing the blockade imposed by this compound on upstream receptors [3] [2].
  • Research Implications: For populations with a high prevalence of KRAS mutations, pre-treatment genotyping is crucial. The activation of compensatory pathways in resistant cells suggests that combination therapies targeting both EGFR and downstream effectors like MEK or AKT could be a viable strategy to overcome resistance [2] [4].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

448.1102317 Da

Monoisotopic Mass

448.1102317 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CX0M5RO7CY

Wikipedia

N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-6-quinazolinyl]-2-propenamide

Dates

Last modified: 08-15-2023
1: Zhang H, Wang YJ, Zhang YK, Wang DS, Kathawala RJ, Patel A, Talele TT, Chen
2: Zhang J, Cao J, Li J, Zhang Y, Chen Z, Peng W, Sun S, Zhao N, Wang J, Zhong D,
3: Lin L, Xie C, Gao Z, Chen X, Zhong D. Metabolism and pharmacokinetics of
4: Lin L, Gao Z, Chen X, Zhong D. Development and validation of a sensitive
5: Xie H, Lin L, Tong L, Jiang Y, Zheng M, Chen Z, Jiang X, Zhang X, Ren X, Qu W,

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